Maleic anhydride
Description
Historical Context of Maleic Anhydride (B1165640) Discovery and Initial Research
The history of maleic anhydride dates back more than a century, with early work focusing on its derivation from related acids. An early report notes its formation from the dehydration of malic acid in 1817. zbaqchem.com A significant milestone in its synthesis was achieved by R. Kempf in 1908, who synthesized it from maleic acid. acs.org The compound's industrial significance began to be realized in 1933, with the first commercial production process based on the vapor-phase catalytic oxidation of benzene (B151609). zbaqchem.comrsc.org This method, utilizing catalysts like vanadium pentoxide, became the traditional route for large-scale manufacturing for several decades. wikipedia.orgdouwin-chem.com
A pivotal moment in the academic history of this compound was its application in the Diels-Alder reaction. wikipedia.org The work of Otto Diels and Kurt Alder in 1928, which utilized this compound as a classic dienophile in reactions with conjugated dienes like 1,3-butadiene, was of such fundamental importance that it earned them the Nobel Prize in Chemistry in 1950. wikipedia.orgzbaqchem.comnexanteca.comyoutube.com This cycloaddition reaction proved to be a powerful and versatile method for forming six-membered rings, opening new pathways for the synthesis of complex organic molecules, including pharmaceuticals and pesticides. wikipedia.orgzbaqchem.com
Significance of this compound in Contemporary Chemical Science
This compound is a highly reactive and versatile chemical intermediate with broad applications across nearly every field of industrial chemistry. thechemco.comalphachem.biz Its bifunctional nature, possessing both an electrophilic alkene bond and the reactive anhydride group, allows it to participate in a wide range of chemical reactions, including cycloadditions, esterification, and copolymerization. wikipedia.orgresearchgate.netgpcchem.com
The most significant application of this compound, accounting for approximately half of its global production, is the manufacture of unsaturated polyester (B1180765) resins (UPRs). thechemco.comwikipedia.org These resins, often reinforced with glass fibers, are used to produce robust and lightweight composite materials for a wide variety of applications, including automotive parts, boats, construction materials, and chemical storage tanks. alphachem.bizgpcchem.comepa.gov
Furthermore, this compound is a crucial building block for other major industrial chemicals. researchgate.netalphachem.biz Through hydrogenation, it is converted to 1,4-butanediol (B3395766) (BDO), a key component in the production of thermoplastic polyurethanes, spandex fibers, and polybutylene terephthalate (B1205515) (PBT) resins. wikipedia.org It also serves as a precursor for other important compounds such as γ-butyrolactone, tetrahydrofuran (B95107) (THF), and succinic acid. researchgate.net In polymer science, this compound is used as a comonomer and for grafting onto polymer backbones, which enhances properties like adhesion and compatibility in blends and composites. researchgate.net This modification is valuable in formulating adhesives, coatings, and engineering plastics. alphachem.biz
Scope and Objectives of this compound Research
Contemporary research on this compound is driven by economic, environmental, and technological objectives, focusing primarily on production processes and novel applications. A major thrust in industrial research and development has been the transition from benzene to n-butane as the primary feedstock for production. thechemco.comwikipedia.orgacs.org This shift, which began in earnest in the 1970s, is motivated by the lower cost and toxicity of n-butane compared to benzene. p2infohouse.orgscielo.org.arresearchgate.net Research in this area targets the development of more efficient and selective catalyst systems, such as vanadium phosphate (B84403) (VPO) catalysts, to maximize the yield from n-butane oxidation while minimizing the formation of byproducts like carbon monoxide and carbon dioxide. wikipedia.orgbme.hu
A second major research frontier is the development of sustainable and bio-based synthesis routes. researchgate.net Significant academic and industrial effort is being directed toward producing this compound from renewable platform chemicals derived from biomass. d-nb.inforesearchgate.net Furfural (B47365), which can be obtained from agricultural residues, has emerged as a promising bio-based feedstock. d-nb.infoncsu.edu Research focuses on creating effective catalytic systems for the selective oxidation of furfural to this compound, aiming to establish an economically viable and environmentally benign alternative to petrochemical routes. rsc.orgd-nb.infoncsu.edursc.org
Beyond synthesis, ongoing research explores new applications for this compound and its derivatives. This includes its use in the creation of advanced materials such as polyimides and as alignment films for liquid crystal displays, formed via the photochemical dimerization of this compound. wikipedia.org Researchers are also investigating its use in modifying polymers to create materials with tailored properties for high-performance applications in the biomedical, automotive, and electronics industries. researchgate.net
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₄H₂O₃ | gpcchem.comfiveable.me |
| Molar Mass | 98.06 g/mol | nih.gov |
| Appearance | Colorless or white crystalline solid | wikipedia.orgterchemicals-cee.com |
| Odor | Acrid | thechemco.comwikipedia.org |
| Melting Point | 52.8 °C (127.0 °F) | gpcchem.com |
| Boiling Point | 202 °C (396 °F) | nih.gov |
| Reactivity | Hydrolyzes in water to form maleic acid | thechemco.comwikipedia.org |
Comparison of Industrial Synthesis Routes
| Feedstock | Catalyst System | General Reaction | Key Advantages | Source |
|---|---|---|---|---|
| Benzene | Vanadium Pentoxide (V₂O₅) and Molybdenum Trioxide (MoO₃) | C₆H₆ + 4.5 O₂ → C₄H₂O₃ + 2 H₂O + 2 CO₂ | Mature, well-established technology | wikipedia.orgrsc.orgdouwin-chem.com |
| n-Butane | Vanadium Phosphate (VPO) ((VO)₂P₂O₇) | C₄H₁₀ + 3.5 O₂ → C₄H₂O₃ + 4 H₂O | Lower feedstock cost, less toxic, higher theoretical yield | wikipedia.orgp2infohouse.orgresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJFEHAWHCUMM-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
| Record name | MALEIC ANHYDRIDE | |
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| Record name | MALEIC ANHYDRIDE | |
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Related CAS |
24937-72-2 | |
| Record name | Maleic anhydride homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID7024166 | |
| Record name | 2,5-Furandione | |
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Molecular Weight |
98.06 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps or a fused mass. Melts at 113 °F. Shipped both as a solid and in the molten state. Vapors, fumes and dusts strong irritate the eyes, skin and mucous membranes. Flash point 218 °F. Autoignition temperature 890 °F. Used to make paints and plastics and other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless needles, white lumps, or pellets with an irritating, choking odor; [NIOSH] Deliquescent; [CHEMINFO], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR., Colorless needles, white lumps, or pellets with an irritating, choking odor. | |
| Record name | MALEIC ANHYDRIDE | |
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| Record name | MALEIC ANHYDRIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
387 to 390 °F at 760 mmHg (NTP, 1992), 202.0 °C at 760 mm Hg, 202 °C, 396 °F | |
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| Record name | MALEIC ANHYDRIDE | |
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| Record name | MALEIC ANHYDRIDE | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Maleic anhydride | |
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Flash Point |
218 °F (NTP, 1992), 102 °C (closed cup), 110 °C (open cup), 102 °C c.c., 218 °F | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | MALEIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |
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| Record name | MALEIC ANHYDRIDE | |
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| URL | https://www.osha.gov/chemicaldata/81 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Maleic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Soluble; decomposes in hot solvent (NTP, 1992), In water: reaction with water, Soluble in water, forming maleic acids, Solubility at 25 °C: 227 g/100 g acetone; 112 g/100 g ethyl acetate; 52.5 g/100 g chloroform; 50 g/100 g benzene; 23.4 g/100 toluene; 19.4 g/100 g o-xylene; 0.60 g/100 g carbon tetrachloride; 0.25 g/100 g ligroin; soluble in dioxane; soluble in alcohol with ester formation, Soluble in ether, Solubility in water: reaction, Reacts | |
| Record name | MALEIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Maleic anhydride | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.43 at 59 °F (USCG, 1999) - Denser than water; will sink, 0.934 at 20 °C/4 °C, 1.5 g/cm³, 1.43 at 59 °F, 1.48 | |
| Record name | MALEIC ANHYDRIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MALEIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |
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| Record name | MALEIC ANHYDRIDE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Maleic anhydride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0376.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.38 (Air = 1), Relative vapor density (air = 1): 3.4 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/183 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MALEIC ANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0799 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.2 mmHg (NIOSH, 2023), 0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 25, 0.2 mmHg | |
| Record name | MALEIC ANHYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3806 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Maleic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
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Color/Form |
Orthorhombic needles from chloroform; commercial grades furnished in fused form, as briquettes, Colorless needles or white lumps or pellets, Needles from ether or chloroform | |
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108-31-6 | |
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Melting Point |
127 °F (NTP, 1992), 52.56 °C, 53 °C, 127 °F | |
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Synthesis Methodologies and Catalytic Systems for Maleic Anhydride Production
Industrial Production Processes of Maleic Anhydride (B1165640)
The two primary industrial routes for maleic anhydride synthesis are the oxidation of n-butane and the oxidation of benzene (B151609). While the benzene route is historically significant, the n-butane oxidation process has become the dominant method due to economic and environmental advantages. pmarketresearch.comscielo.org.ar
The selective oxidation of n-butane to this compound is the current industry standard, favored for its use of a less expensive and less toxic feedstock compared to benzene. pmarketresearch.comscielo.org.ar This process is a complex catalytic reaction that has been the subject of extensive research to improve efficiency and yield. Vanadium-phosphorus oxide (VPO) catalysts are the most widely used for this conversion due to their unique active sites and oxygen species. bohrium.com
Vanadium-phosphorus oxide (VPO) catalysts are highly effective for the selective oxidation of n-butane to this compound. nih.gov The catalytic activity of VPO systems is intricately linked to their crystalline structure, with several phases of vanadium and phosphorus oxides playing a role. The precursor, vanadyl hydrogen phosphate (B84403) hemihydrate (VOHPO₄·0.5H₂O), is transformed into catalytically active phases during preparation and under reaction conditions. bohrium.com
The reaction mechanism involves the adsorption of n-butane onto the catalyst surface, followed by a series of oxidation steps. The catalyst's lattice oxygen is thought to be the primary oxidizing agent, leading to the formation of this compound and the reduction of the catalyst. The catalyst is then re-oxidized by gas-phase oxygen. acs.org The surface acidity of the VPO catalyst also plays a significant role in the activation of n-butane molecules. acs.org
Table 1: Key Crystalline Phases in VPO Catalysts and Their Roles
| Crystalline Phase | Vanadium Oxidation State | Proposed Role in n-Butane Oxidation |
| (VO)₂P₂O₇ | +4 | Considered the main active phase for n-butane activation. nih.govprinceton.edu |
| α-VOPO₄, β-VOPO₄ | +5 | Contributes to the re-oxidation of the catalyst and oxygen insertion. nih.gov |
| VOHPO₄·0.5H₂O | +4 | Precursor to the active phases. bohrium.com |
To enhance the performance of VPO catalysts, various strategies are employed, including the use of dopants and the optimization of operating conditions. These modifications aim to improve the catalyst's activity, selectivity towards this compound, and long-term stability. oriprobe.com
Dopants, which are small amounts of other elements added to the catalyst formulation, can significantly alter the physicochemical properties of the VPO catalyst. Both metallic and non-metallic compounds have been investigated as promoters. For example, the addition of promoters like iron has been shown to enhance n-butane conversion and this compound yield. bohrium.com Other dopants such as molybdenum, zirconium, and yttrium have also been studied for their positive effects on catalytic performance. gychbjb.comresearchgate.net These dopants can influence the catalyst's crystal structure, surface area, and redox properties. oriprobe.com
Operating conditions also play a critical role in maximizing this compound production. Key parameters include:
Temperature: The reaction is typically carried out at temperatures between 400-450°C. pmarketresearch.com Increasing the temperature generally increases n-butane conversion but can decrease selectivity to this compound due to over-oxidation to carbon oxides. acs.org
Pressure: The process is typically run at a pressure that balances reaction rate and equipment costs. worldscientific.com
n-Butane Concentration: Higher concentrations of n-butane can increase productivity, but also pose challenges in managing the exothermicity of the reaction and maintaining catalyst stability. researchgate.netkataliz.org.ua
Oxygen-to-Butane Ratio: This ratio is carefully controlled to ensure efficient catalyst re-oxidation while minimizing non-selective combustion of n-butane. worldscientific.com
Phosphorus-to-Vanadium (P/V) Ratio: The atomic P/V ratio is a crucial parameter in the synthesis of the VPO catalyst, as it influences the formation of different crystalline phases and the catalyst's redox behavior. worldscientific.comul.ie
Table 2: Effect of Operating Parameters on VPO Catalyst Performance
| Operating Parameter | Effect on n-Butane Conversion | Effect on this compound Selectivity |
| Increasing Temperature | Increases | Decreases acs.org |
| Increasing n-Butane Concentration | Can Increase | Can Decrease kataliz.org.ua |
| P/V Ratio | Optimal ratio maximizes conversion | Higher ratios can increase selectivity ul.ie |
The industrial production of this compound via n-butane oxidation is carried out in either fixed-bed or fluidized-bed reactors. Each reactor type has distinct advantages and disadvantages.
Fixed-bed reactors consist of tubes packed with catalyst pellets. mybiologydictionary.com A coolant, often a molten salt, circulates around the tubes to remove the large amount of heat generated by the exothermic reaction. lookchem.com
Advantages: Simple design and operation, longer catalyst lifetime due to less mechanical stress. mybiologydictionary.com
Disadvantages: Potential for "hot spots" (localized areas of high temperature) which can lead to decreased selectivity and catalyst deactivation. Heat removal can be a challenge.
Fluidized-bed reactors suspend the catalyst particles in a fluid-like state by the upward flow of the reactant gases. mybiologydictionary.com This results in excellent mixing and heat transfer.
Advantages: Uniform temperature distribution throughout the reactor, which helps to avoid hot spots and improves selectivity. Efficient heat removal. mybiologydictionary.com
Disadvantages: More complex operation, potential for catalyst attrition (breakdown of particles) due to the constant motion.
A significant advancement in fluidized-bed technology is the circulating fluidized-bed (CFB) reactor . In this design, the catalyst is continuously circulated between a riser, where the reaction occurs, and a regenerator, where the catalyst is re-oxidized. This separation of reaction and regeneration zones allows for better control over the catalyst's oxidation state and can lead to higher yields of this compound. polymtl.ca DuPont has commercialized a CFB process for this compound production. polymtl.ca The choice between fixed-bed and fluidized-bed technology depends on various factors, including plant scale, operating costs, and desired product quality. scielo.org.ar
The oxidation of benzene was the first commercial process for producing this compound, introduced in the 1930s. scielo.org.ar While largely superseded by the n-butane route due to the toxicity and higher cost of benzene, this method is still in use in some regions. pmarketresearch.comscielo.org.ar
The process involves the vapor-phase oxidation of benzene over a catalyst at elevated temperatures. lookchem.com Historically, this reaction was carried out in fixed-bed reactors. scielo.org.ar However, similar to the n-butane process, fluidized-bed and moving-bed technologies have been adopted to improve efficiency and heat management. lookchem.com The reaction is highly exothermic, and temperature control is critical to prevent complete oxidation of the benzene to carbon dioxide and water. lookchem.combcrec.id
Modern approaches to the benzene oxidation route focus on improving catalyst performance and process efficiency to remain economically viable. This includes the development of more selective catalysts and the optimization of reactor design and operating conditions. bcrec.id
The catalysts used for the oxidation of benzene to this compound are typically based on a mixture of vanadium pentoxide (V₂O₅) and molybdenum trioxide (MoO₃) supported on an inert carrier like silica (B1680970) gel. lookchem.combcrec.id The addition of molybdenum oxide to the vanadium oxide catalyst is known to improve its selectivity and activity. capes.gov.br
The reaction is generally carried out at temperatures between 350°C and 450°C. bcrec.id The catalyst facilitates the partial oxidation of the benzene ring to form this compound. The mechanism involves the interaction of benzene with the active sites on the catalyst surface, leading to the cleavage of the aromatic ring and the formation of the anhydride. capes.gov.br
Research in this area continues to explore different catalyst compositions and preparation methods to enhance the yield and selectivity of this compound from benzene. capes.gov.br For instance, studies have investigated the effect of varying the V₂O₅ and MoO₃ content and the influence of different support materials on the catalyst's performance. researchgate.net
Alternative Feedstocks and Sustainable Synthesis Routes
In response to the depletion of fossil fuels and growing environmental concerns, research has intensified on developing sustainable synthesis routes for this compound from renewable biomass feedstocks. rsc.orgnih.gov These alternative pathways aim to replace traditional petroleum-based production methods. Key alternative feedstocks include furfural (B47365), succinic acid derived from fermentation, and alk-1-ynes.
Furfural, a platform chemical derived from the hemicellulose fraction of lignocellulosic biomass, represents a promising renewable starting material for this compound production. rsc.orgnih.gov The vapor-phase oxidation of furfural to this compound was demonstrated as early as 1926 using a V₂O₅ catalyst. rsc.org Modern research has focused on developing more efficient and selective catalytic systems.
Various catalytic systems have been explored for this transformation. Vanadium-based catalysts, similar to those used in alkane oxidation, are widely studied. For example, Al₂O₃-supported polyvanadates have been shown to be more active than monovanadates or V₂O₅ crystals, achieving a 73% yield of this compound in the gas phase at 593 K. nih.gov Homogeneous systems using V-containing heteropoly acids, such as H₅PV₂Mo₁₀O₄₀, in combination with a Lewis acid like Cu(CF₃(SO₃)₂) in an organic solvent, have also been developed, yielding up to 54% this compound. rsc.orgresearchgate.net Another approach involves using a titanium silicate (B1173343) molecular sieve (TS-1) with acetic acid and hydrogen peroxide as the oxidant. nih.gov A two-step cascade process has also been proposed, where furfural is first converted to a stable intermediate, 5-hydroxy-2(5H)-furanone, via photochemical oxidation, which is then oxidized to maleic acid through electrochemical or enzymatic methods. acs.orgwur.nl
Among the heterogeneous catalysts, Vanadium Phosphorus Oxide (VPO) has shown significant promise. bohrium.com VPO catalysts are commercially used for n-butane oxidation and have been adapted for furfural oxidation. bohrium.comresearchgate.net A particularly effective catalyst is a plate-like VPO, denoted VPO-HT, synthesized via a hydrothermal method using glucose as a green reducing agent. bohrium.com
This hydrothermal synthesis produces a catalyst with a novel plate morphology where the (200) crystal plane is preferentially exposed. This specific crystal orientation is considered key to its high catalytic performance. bohrium.com The resulting VPO-HT catalyst demonstrates enhanced activity, selectivity, and stability compared to conventionally prepared VPO catalysts. In gas-phase furfural oxidation using air as the oxidant, it achieved a this compound yield of approximately 90% at a reaction temperature of 360 °C. Notably, this high yield was obtained with a furfural concentration of 10 vol% in the feed, a much higher concentration than what is typically reported for other systems (<2 vol%). The catalyst also exhibited excellent long-term stability over 25 hours on stream. bohrium.com The synthesis of VPO catalysts through hydrothermal methods can produce highly crystalline pyrophosphate phases with these distinct plate-like morphologies. scispace.com
The mechanism of furfural oxidation to this compound is complex and can proceed through several pathways depending on the catalytic system and reaction conditions.
One proposed mechanism involves a stepwise oxidation process. Using VO(x)/Al₂(O)₃ catalysts, it is suggested that furfural is first oxidized to furan (B31954), which is then converted to 2-furanone, and finally oxidized to this compound. nih.gov
Another pathway proceeds through different intermediates. Studies using H₅PV₂Mo₁₀O₄₀ and Cu(CF₃SO₃)₂ catalysts have identified several key intermediates in the reaction mixture. rsc.orgrsc.orgresearchgate.net A proposed cascade reaction starts with the photochemical oxidation of furfural to 5-hydroxy-2(5H)-furanone, which is a stable intermediate. acs.orgwur.nl This intermediate is then further oxidized to maleic acid. Some reports suggest that the initial step of the reaction mechanism is a Baeyer–Villiger oxidation. nih.gov The reaction is believed to proceed via a radical pathway, where acetic acid, when used as a solvent, can act as a radical acceptor to stabilize intermediates and promote selectivity towards this compound. researchgate.net
A sustainable route to this compound involves using succinic acid produced from the fermentation of carbohydrates. acs.orgintratec.us The process involves the catalytic oxydehydrogenation of succinic anhydride, which is formed via the dehydration of fermentation-derived succinic acid. acs.org
Research has identified iron phosphate-based catalysts as highly effective for this oxydehydrogenation reaction, demonstrating high conversions and selectivities. acs.org In bench-scale reactor studies, these catalysts achieved selectivities for this compound greater than 95%, with minimal formation of byproducts like carbon dioxide. The primary byproduct observed was a small amount of acrylic acid. The performance of the iron phosphate catalyst is influenced by reaction temperature, with higher temperatures within the tested range proving more favorable for the conversion of succinic anhydride to this compound. acs.org This pathway offers a direct link from a renewable, fermentation-derived C4 platform chemical to the valuable unsaturated anhydride.
Table: Catalyst Performance in Succinic Anhydride Oxydehydrogenation
| Catalyst Type | Key Finding | Selectivity to this compound | Reference |
| Iron Phosphate-based | High conversion and selectivity | > 95% | acs.org |
| Commercial Catalysts | Poor selectivity, high CO₂ formation | Low | acs.org |
Palladium-Catalyzed Oxidative Dicarbonylation of Alk-1-ynes to Maleic Anhydrides
A distinct synthesis route involves the palladium-catalyzed oxidative dicarbonylation of terminal alkynes (alk-1-ynes). researchgate.net This method allows for the construction of the this compound ring system from simpler building blocks.
The reaction is typically carried out in aqueous dioxane at temperatures between 60-80°C. A key finding is that carbon dioxide effectively promotes the reaction. The catalytic system consists of palladium(II) iodide (PdI₂) in conjunction with potassium iodide (KI). The reaction proceeds under a mixture of carbon monoxide, air (as the oxidant), and carbon dioxide at high pressure (160 atm). researchgate.net This palladium-based system has proven to be an efficient catalyst for this transformation. By adjusting the reaction conditions, specifically by using a large excess of water as the nucleophile, the process can be selectively directed to form maleic acids instead of the anhydride, with high catalytic efficiency. researchgate.net
Catalysis in this compound Synthesis and Transformation
The industrial production and subsequent conversion of this compound are heavily reliant on sophisticated catalytic systems. These processes are broadly categorized into heterogeneous and homogeneous catalysis, each playing a crucial role in either the synthesis of this compound itself or its transformation into a variety of valuable downstream chemicals.
The primary industrial route to this compound is the selective partial oxidation of n-butane in the gas phase, a process exclusively employing heterogeneous catalysts. This method has largely replaced the older benzene oxidation process due to the lower cost and less carcinogenic nature of n-butane. youtube.com The reaction is highly exothermic and demands a catalyst with high activity and selectivity to prevent complete oxidation to carbon oxides.
The most successful and widely used catalysts for this process are based on vanadium phosphorus oxide (VPO). mdpi.comscientific.net The key active phase in these catalysts is generally recognized as vanadyl pyrophosphate ((VO)₂P₂O₇), which is typically formed from a precursor, vanadyl hydrogen phosphate hemihydrate (VOHPO₄·0.5H₂O), during catalyst activation under reaction conditions. scientific.netacs.org The performance of VPO catalysts is highly sensitive to their composition, particularly the phosphorus to vanadium (P/V) atomic ratio. An optimal ratio, typically slightly greater than one, is crucial for achieving high selectivity to this compound. researchgate.net An excess of phosphorus is thought to prevent the over-oxidation of the active V⁴⁺ phase to the less selective V⁵⁺ phase. scientific.netresearchgate.net
The reaction mechanism for n-butane oxidation over VPO catalysts is complex and involves a 14-electron oxidation. It is generally accepted that the process begins with the activation of a C-H bond in the n-butane molecule. scientific.netacs.org A proposed reaction pathway involves the sequential oxidative dehydrogenation of n-butane to 1,3-butadiene, which then cyclizes to furan. Furan is subsequently oxidized to this compound. mdpi.com However, the detection of these intermediates under industrial conditions is challenging, leading to ongoing research into the precise mechanism. mdpi.com The active sites for this transformation are believed to be located on specific crystal planes of the (VO)₂P₂O₇ phase. scientific.net
Industrial processes for the gas-phase oxidation of n-butane typically operate at temperatures between 350 and 500°C and pressures ranging from 0.4 to 2 MPa absolute. rhhz.net The feed consists of a low concentration of n-butane (0.5-1.5% by volume) in an oxygen-containing gas, usually air. rhhz.net Besides this compound, significant by-products include carbon monoxide (CO) and carbon dioxide (CO₂), as well as smaller amounts of acetic and acrylic acids. acs.orgacs.org
To enhance catalyst performance, various promoters and supports have been investigated. Molybdenum has been studied as a promoter to increase selectivity. researchgate.netyoutube.com While VPO catalysts can be used without a support, materials like silica (SiO₂) and titania (TiO₂) have been explored to improve mechanical stability and catalytic activity. tandfonline.comkit.edu
| Catalyst System | Feedstock | Temperature (°C) | Pressure (MPa) | n-butane Conversion (%) | This compound Selectivity (%) | Reference |
| Vanadium-Phosphorus-Oxide (VPO) | n-butane | 350-500 | 0.4-2 | 40-100 | 70-85 | scientific.netrhhz.net |
| Mo and Ce promoted VPO | n-butane | 423 | - | - | - | researchgate.net |
| VPO/SiO₂ | n-butane | ~400 | atmospheric | ~30 | ~65 | kit.edu |
| VPO/TiO₂ | n-butane | ~400 | atmospheric | ~70 | ~30 | kit.edu |
This compound's rich and versatile chemistry, stemming from its electron-deficient double bond and anhydride functionality, allows it to participate in a wide array of reactions that are often facilitated by homogeneous catalysts. researchgate.net These catalysts, being in the same phase as the reactants, can offer high selectivity and activity under mild conditions.
A prominent example is the Diels-Alder reaction , a [4+2] cycloaddition where this compound acts as a potent dienophile. This reaction is fundamental in organic synthesis for constructing six-membered rings. While many Diels-Alder reactions proceed thermally, Lewis acids such as aluminum chloride (AlCl₃) can be used as homogeneous catalysts to accelerate the reaction and influence its stereoselectivity. acs.orgacs.org
Esterification of this compound with alcohols to produce mono- and diesters is another commercially significant reaction. These esters have applications as plasticizers, resins, and chemical intermediates. The esterification process is typically catalyzed by homogeneous acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. rhhz.netmdpi.com The reaction proceeds in two stages: a rapid, non-catalytic first stage to form the monoester, followed by a slower, acid-catalyzed second stage to form the diester. rhhz.net Metal salts, such as zinc acetate (B1210297), can also serve as homogeneous catalysts for esterification reactions. youtube.com
Polymerization is a major application of this compound. It readily undergoes copolymerization with a variety of monomers, such as styrene (B11656) and acrylic acid, to produce polymers with diverse properties. mdpi.com These reactions are often initiated by free-radical initiators, which can be considered a form of homogeneous catalysis. Furthermore, ring-opening metathesis polymerization (ROMP) of monomers derived from this compound can be achieved using homogeneous catalysts like Grubbs' catalyst. mdpi.com
This compound and its derivatives can also function as catalysts themselves. For instance, certain this compound derivatives have been shown to catalyze the N-oxidation of pyridines using hydrogen peroxide as the oxidant. kit.edu In this system, the anhydride is believed to form a more potent peracid in situ, which then acts as the oxidizing agent in a catalytic cycle. kit.edu
| Reaction Type | Catalyst | Substrates | Product(s) | Reference |
| Diels-Alder | Lewis Acids (e.g., AlCl₃) | This compound, Diene (e.g., Anthracene) | Cycloadduct | acs.orgacs.org |
| Esterification | Sulfuric Acid, Tetrabutyl Titanate | This compound, Hexan-1-ol | Hexyl Maleate (B1232345) Esters | rhhz.net |
| Hydrogenation | Ru-P(Ph)₃ complex | This compound, H₂ | Succinic Anhydride | scientific.net |
| N-Oxidation | 2,3-dimethylthis compound | Pyridine (B92270), H₂O₂ | Pyridine-N-oxide | kit.edu |
The catalytic hydrogenation of this compound is a vital industrial pathway to produce several high-value C4 chemicals, including succinic anhydride (SA), γ-butyrolactone (GBL), tetrahydrofuran (B95107) (THF), and 1,4-butanediol (B3395766) (BDO). mdpi.commdpi.com The distribution of these products is highly dependent on the catalyst selection, support material, and reaction conditions.
The hydrogenation of this compound proceeds through a network of consecutive reactions. The first step is the hydrogenation of the carbon-carbon double bond to yield succinic anhydride. acs.orgmdpi.com This initial hydrogenation is relatively facile and can be achieved with high selectivity under mild conditions. researchgate.nettandfonline.com
Further hydrogenation of succinic anhydride leads to the formation of γ-butyrolactone (GBL) through the hydrogenolysis of one of the carbonyl groups. mdpi.comconicet.gov.ar GBL can then be further hydrogenated to 1,4-butanediol (BDO), which in turn can undergo dehydration to form tetrahydrofuran (THF). mdpi.comgoogle.com Controlling the selectivity towards a specific product is the primary challenge in this process. For example, achieving a high yield of GBL requires a catalyst that can effectively perform hydrogenolysis on the anhydride ring without extensive further hydrogenation to BDO. mdpi.comconicet.gov.ar The production of THF from GBL is favored at higher temperatures and often requires catalysts with acidic sites. kit.edu
The reaction can be carried out in either the liquid or gas phase. acs.orggoogle.com Liquid-phase processes often use solvents like THF or dioxane, while gas-phase processes require careful control of temperature and pressure to prevent the condensation and polymerization of reactants. mdpi.comkit.edu
A wide range of metal catalysts have been developed for this compound hydrogenation. Non-noble metals, particularly nickel (Ni) and copper (Cu), are attractive due to their lower cost. acs.orgrhhz.net Nickel-based catalysts have shown high activity for the initial hydrogenation to succinic anhydride and can also catalyze the subsequent conversion to GBL. acs.orgmdpi.com Copper-based catalysts, often promoted with zinc (Cu-Zn) or chromium (Cu-Cr), are also widely used, particularly for the production of BDO. google.comacs.org
Noble metals such as palladium (Pd), ruthenium (Ru), and rhenium (Re) are also highly effective catalysts, often exhibiting higher activity and selectivity under milder conditions. acs.orggoogle.com Bimetallic catalysts, such as Ni-Pd or Pd-Re, can offer synergistic effects, leading to improved performance compared to their monometallic counterparts. tandfonline.comgoogle.com For instance, the addition of a small amount of Pd to a Ni catalyst can significantly enhance its activity for SA production at atmospheric pressure. tandfonline.com
| Catalyst | Support | Primary Product(s) | Conversion/Selectivity | Reference |
| 5% Ni | HY-Al₂O₃ | Succinic Anhydride | 95% SA yield at 190°C | acs.org |
| Ni | HZSM-5 | γ-Butyrolactone | Active and selective for GBL | scientific.net |
| Ni/7.5ScZr | ZrO₂ doped with Sc₂O₃ | Succinic Anhydride | 97.6% SA selectivity | mdpi.com |
| 5wt%Ni-0.02wt%Pd | Clay | Succinic Anhydride | 100% conversion, 100% SA selectivity | tandfonline.com |
| Cu-Zn | Al₂O₃ | 1,4-Butanediol | Active for BDO formation | acs.org |
| Pd/Re | Rutile TiO₂ | Succinic Acid/1,4-Butanediol | High selectivity for SA conversion | google.com |
The mechanism of this compound hydrogenation is intricate and depends on the catalyst and reaction conditions. The initial step is widely accepted to be the adsorption of this compound onto the catalyst surface, followed by the stepwise addition of hydrogen across the C=C double bond to form succinic anhydride. mdpi.com
The subsequent hydrogenolysis of succinic anhydride to GBL is more complex. Theoretical studies on Cu-based catalysts suggest a pathway where SA is first hydrogenated to intermediate species before ring-opening and subsequent cyclization to form GBL. acs.org The active sites for C=O bond hydrogenation are crucial for this step. It has been proposed that the synergy between metal sites (e.g., Ni) and the support (e.g., oxygen vacancies on CeO₂) plays a key role in the hydrogenolysis of the anhydride ring. mdpi.com The formation of partially reduced support species, such as TiOₓ (x < 2), has also been shown to promote the hydrogenation of the C=O group. cjcatal.com
Green Catalysis and Sustainable Methodologies in this compound Production
The imperative to develop more sustainable chemical processes has driven significant research into green catalysis for this compound production. This involves shifting from traditional petroleum-based feedstocks like benzene and n-butane to renewable, biomass-derived alternatives. nsf.govzbaqchem.com This approach not only reduces dependence on finite fossil fuels but also has the potential to decrease greenhouse gas emissions. zbaqchem.com Advancements in biotechnology and catalysis have enabled the production of this compound from renewable resources such as corn and sugar cane. zbaqchem.com
A primary focus of green methodologies is the utilization of bio-based platform chemicals, which can be catalytically converted to this compound. Key among these renewable feedstocks are furfural, 5-hydroxymethylfurfural (B1680220) (HMF), and levulinic acid. nsf.govchemistryviews.org
Catalytic Conversion of Furfural:
Furfural, a compound derivable from agricultural waste, is structurally similar to this compound and represents a promising renewable feedstock. chemistryviews.org Research has demonstrated the efficient gas-phase oxidation of furfural to this compound using various catalytic systems.
Vanadium-based catalysts have shown significant efficacy. For instance, Al2O3-supported polyvanadates have been identified as highly active catalysts for this conversion. nih.gov In one study, the gas-phase oxidation of furfural using a VO(x)/Al(2)O(3) catalyst at 593 K yielded 73% this compound. nih.govresearchgate.net The reaction proceeds through a stepwise oxidation mechanism where furfural is first oxidized to furan, then to 2-furanone, and finally to this compound. nih.gov
Another notable catalyst is vanadium phosphorous oxide (VPO). A plate VPO catalyst, synthesized hydrothermally with glucose as a green reducing agent, achieved a high yield of approximately 90% this compound from furfural at 360 °C using air as the oxidant. chemistryviews.orgrsc.org This improved performance is attributed to the catalyst's preferentially exposed (200) crystal plane. chemistryviews.org Heteropoly acids, such as H5PV2Mo10O40, have also been employed for the aerobic oxidation of furfural, resulting in a 54.0% yield of this compound under optimized conditions. rsc.org
Interactive Table: Catalytic Conversion of Furfural to this compound
| Catalyst | Feedstock | Temperature (°C) | Yield (%) | Additional Notes |
|---|---|---|---|---|
| VO(x)/Al(2)O(3) | Furfural | 320 | 73 | Gas-phase oxidation. nih.govresearchgate.net |
| Plate VPO | Furfural | 360 | ~90 | Air used as oxidant; catalyst synthesized using a green reducing agent. chemistryviews.orgrsc.org |
| H5PV2Mo10O40 | Furfural | Not Specified | 54.0 | Aerobic oxidation; also forms 5-acetoxyl-2(5H)-furanone. rsc.org |
Catalytic Conversion of Other Biomass-Derived Feedstocks:
Beyond furfural, other derivatives of biomass are viable starting materials for sustainable this compound synthesis.
5-[(Formyloxy)methyl]furfural (FMF): A novel approach utilizes α-MnO2/Cu(NO3)2 as a catalyst to oxidize FMF to this compound with air or pure oxygen at atmospheric pressure. acs.org This method has demonstrated a high yield of up to 89% under mild conditions, proceeding through a 2,5-diformylfuran (DFF) intermediate. acs.org
Levulinic Acid: Supported vanadium oxides have been used to convert levulinic acid, a sugar derivative, into this compound with approximately 75% yield. nsf.gov The reaction pathway involves the dehydration of levulinic acid to angelica lactones, which then isomerize and undergo oxidative dehydrogenation to form protoanemonin, a direct precursor that oxidizes exclusively to this compound. nsf.gov
Interactive Table: Research Findings on Sustainable this compound Production
| Feedstock | Catalyst System | Yield (%) | Key Findings |
|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Vanadium-based heterogeneous catalysts | Up to 79 | High activity and recyclability of both supported and unsupported catalysts. rsc.org |
| 5-[(Formyloxy)methyl]furfural (FMF) | α-MnO2/Cu(NO3)2 | Up to 89 | High efficiency under mild conditions using air as an oxidant. acs.org |
| Levulinic Acid | Supported vanadium oxides | ~75 | Reaction proceeds via α- and β-angelica lactone intermediates to protoanemonin. nsf.gov |
Life cycle assessment (LCA) studies have been conducted to evaluate the environmental performance of these bio-based routes. unibo.itrsc.org Comparisons between producing this compound from bio-butanol and bio-furfural suggest that the furfural pathway is more competitive, largely due to the higher selectivity of the catalytic system, which reduces the amount of raw material needed per unit of product. rsc.org These assessments are crucial for guiding the future development and industrial scale-up of sustainable this compound production technologies. rsc.orgrsc.org
Reaction Mechanisms and Pathways Involving Maleic Anhydride
Ring-Opening Reactions of Maleic Anhydride (B1165640)
The strained anhydride ring of maleic anhydride is susceptible to nucleophilic attack, leading to a variety of ring-opened derivatives. This reactivity is fundamental to its use as a chemical intermediate.
This compound readily reacts with water in an exothermic reaction to hydrolyze the anhydride ring, forming maleic acid. chemcess.comqiboch.com This process is a crucial step in the production of maleic acid and its derivatives. qiboch.comxiangyuch.com The reaction involves the cleavage of the anhydride ring by a water molecule. qiboch.com
The mechanism proceeds via the nucleophilic attack of water on one of the carbonyl carbons of the anhydride. xiangyuch.com This leads to the formation of a tetrahedral intermediate which then collapses, breaking the acyl-oxygen bond and yielding the dicarboxylic acid, maleic acid. The process can be catalyzed by both acids and bases. xiangyuch.comzbaqchem.com In industrial settings, catalysts like sulfuric acid are often employed to achieve industrially relevant reaction rates, which typically require temperatures exceeding 130°C. chemcess.comxiangyuch.com
Theoretical studies using Density Functional Theory (DFT) have been employed to model the reaction pathway. Calculations show that the ring-opening process is energetically favorable, with the formation of maleic acid from this compound and water being an exothermic process. scientific.net The activation energy for the hydrolysis of this compound has been calculated to be +34.3 kcal/mol. nih.gov
Optimizing the hydrolysis process involves controlling reaction conditions such as temperature and catalyst concentration to maximize the yield of maleic acid and prevent side reactions or further isomerization to the more stable fumaric acid. qiboch.comxiangyuch.com
Table 1: Calculated Activation Energies for Hydrolysis of Various Cyclic Anhydrides
| Cyclic Anhydride | Activation Energy (Ea) (kcal/mol) |
| This compound | +34.3 nih.gov |
| 4-META | +36.9 nih.gov |
| Tetrahydrophthalic Anhydride | +40.6 nih.gov |
| Norbornene Anhydride | +43.1 nih.gov |
| Itaconic Anhydride | +45.9 nih.gov |
| Succinic Anhydride | +47.7 nih.gov |
Nucleophilic Ring-Opening Reactions with Amines and Alcohols
This compound reacts with a wide range of nucleophiles, including amines and alcohols, in ring-opening addition reactions. fsu.edu
Reaction with Alcohols: The reaction with alcohols (alcoholysis) is an esterification process that opens the anhydride ring to form a monoester, which contains both an ester group and a carboxylic acid group. koyonchem.com For example, the reaction with methanol (B129727) produces monomethyl maleate (B1232345). koyonchem.com The reaction conditions, such as temperature and the presence of a catalyst (e.g., sulfuric acid), can influence the outcome. koyonchem.com Under mild conditions, the monoester is the primary product, while more vigorous conditions or an excess of alcohol can lead to the formation of a diester through a second esterification step. chemcess.comkoyonchem.com
Reaction with Amines: The reaction of this compound with primary and secondary amines is a facile process that typically occurs under mild conditions. zbaqchem.comresearchgate.net The amine's nucleophilic nitrogen atom attacks a carbonyl carbon, leading to the opening of the anhydride ring to form the corresponding N-substituted maleamic acid (an amide and a carboxylic acid). fsu.eduzbaqchem.com This ring-opening is generally favored when the reaction is carried out at moderate temperatures (e.g., 40-70°C). fsu.edu If the reaction is conducted at higher temperatures, the initially formed maleamic acid can undergo intramolecular cyclization via dehydration to form a five-membered cyclic imide ring, specifically a maleimide (B117702) derivative. fsu.eduzbaqchem.com The choice of reaction conditions and solvent can therefore direct the transformation towards either the ring-opened amide-acid or the closed-ring imide. fsu.edu
Polymerization Mechanisms Involving this compound
While this compound has a low reactivity in radical homopolymerization, it readily undergoes copolymerization with a variety of electron-rich monomers. scientific.netresearchgate.netproquest.com This property is exploited to synthesize a vast range of functional polymers.
This compound (MA), an electron-acceptor monomer, copolymerizes with electron-donor monomers like olefins (e.g., styrene (B11656), α-olefins) via free-radical polymerization to form copolymers. proquest.comacs.orgresearchgate.net These reactions often result in copolymers with a strong tendency toward an alternating 1:1 structure, where monomer units alternate along the polymer chain. proquest.comresearchgate.nettandfonline.com This alternating tendency is attributed to the formation of a charge-transfer complex (CTC) between the electron-poor MA and the electron-rich olefin prior to polymerization. The CTC then polymerizes as a single unit. Copolymers of MA have been synthesized with various olefins, including styrene, 1-hexene, 1-octene, and 1-dodecene. researchgate.nettandfonline.com
A classic example of alternating copolymerization involves this compound and alkyl vinyl ethers (AVEs). researchgate.netspringerprofessional.de Despite both monomers having very low reactivity in radical homopolymerization, they easily copolymerize to produce high molecular weight alternating copolymers. researchgate.netspringerprofessional.de The strong electron-acceptor nature of this compound and the electron-donor character of the alkyl vinyl ether lead to the formation of a CTC, which is highly reactive in polymerization. researchgate.net This results in a strictly alternating structure regardless of the initial monomer feed ratio. tandfonline.comresearchgate.net The reactivity ratios for the copolymerization of this compound (r_MA) and ethyl vinyl ether (r_EVE) in supercritical carbon dioxide were found to be 0.035 and 0.018, respectively. tandfonline.com The very low values and their product (r_MA * r_EVE << 1) confirm the high tendency to form alternating copolymers. tandfonline.com
Table 2: Reactivity Data for this compound (MA) and Ethyl Vinyl Ether (EVE) Copolymerization
| Parameter | Value | Reference |
| Reactivity Ratio, r_MA | 0.035 | tandfonline.com |
| Reactivity Ratio, r_EVE | 0.018 | tandfonline.com |
| Reactivity Ratio Product (r_MA * r_EVE) | 0.00063 | tandfonline.com |
Radical Copolymerization of this compound with Olefins
Controlled Radical Polymerization (e.g., RAFT-mediated) for this compound Copolymers
Conventional free-radical polymerization offers limited control over polymer architecture. Modern controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully applied to the copolymerization of this compound. cmu.edursc.org RAFT polymerization allows for the synthesis of copolymers with predetermined molecular weights, low polydispersity (Đ), and complex architectures like block copolymers. cmu.edursc.orgresearchgate.net
The RAFT-mediated copolymerization of styrene and this compound, for instance, has been shown to proceed in a controlled, living fashion. cmu.eduacs.org This method enables the creation of well-defined poly(styrene-co-maleic anhydride) (SMA) blocks, which can be incorporated into more complex structures, such as poly[(ethylene-co-butylene)-block-(styrene-co-maleic anhydride)]. cmu.edu The process provides a linear increase in molecular weight with monomer conversion and results in polymers with narrow molar mass distributions. rsc.orgresearchgate.net
Table 3: Example Data from RAFT Copolymerization of Styrene and this compound
| RAFT Agent | Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Dispersity (Đ) | Reference |
| CTA1 | 95 | 10,000 | 9,800 | 1.15 | rsc.org |
| CTA2 | 92 | 10,000 | 9,500 | 1.20 | rsc.org |
| CTA3 | 88 | 10,000 | 10,500 | 1.25 | rsc.org |
Condensation Polymerization for Polyester (B1180765) Resins
This compound is a critical raw material in the synthesis of unsaturated polyester resins (UPRs). wikipedia.orghuntsman.com These resins are produced through condensation polymerization, a process where monomers join together with the loss of a small molecule, typically water. unizin.orgchemguide.uk The reaction involves a polycondensation between a di- or polyhydric alcohol (a polyol or glycol) and an unsaturated dibasic acid, for which this compound is the most common source. wikipedia.orgrevmaterialeplastice.roresearchgate.net
The process generally occurs in two stages using a melt method. revmaterialeplastice.ro First, this compound reacts with a glycol, such as propylene (B89431) glycol, ethylene (B1197577) glycol, or diethylene glycol. revmaterialeplastice.roaip.org This initial reaction opens the anhydride ring to form a half-ester, and subsequent esterification with another glycol molecule leads to the formation of polyester chains, eliminating water in the process. chemguide.ukrevmaterialeplastice.ro
A crucial aspect of this polymerization is the isomerization of the maleate double bonds (cis configuration) within the polymer backbone to the fumarate (B1241708) form (trans configuration). revmaterialeplastice.ro This isomerization is favored at the high temperatures (around 210°C) used for the reaction and is essential because fumarate double bonds are significantly more reactive in subsequent cross-linking reactions. revmaterialeplastice.roresearchgate.net The final viscous polyester resin is then typically dissolved in a reactive diluent, most commonly styrene. wikipedia.orgaip.org The curing process is initiated by free radicals, which facilitate the copolymerization between the styrene and the unsaturated fumarate sites along the polyester chains, creating a rigid, cross-linked thermoset material. aip.org
The proportion of this compound in the initial formulation directly influences the properties of the final resin. Increasing the this compound content increases the number of unsaturated sites available for cross-linking, which generally leads to enhanced mechanical properties. aip.org
| Property | Effect of Increasing this compound Content | Reference |
|---|---|---|
| Viscosity | Increases | aip.org |
| Hardness | Increases | aip.org |
| Gelling Time | Dependent on chemical composition and initiator | aip.org |
| Cross-linking Density | Increases | kompozit.org.tr |
Pericyclic Reactions and Cycloadditions
This compound is a versatile substrate for pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. Its electron-deficient double bond makes it highly reactive in several types of cycloadditions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. ucalgary.cavernier.com this compound is considered a classic and highly effective dienophile. lumenlearning.comwikipedia.org Its reactivity stems from the two electron-withdrawing carbonyl groups conjugated with the double bond, which renders the alkene carbons electron-poor and thus excellent targets for attack by the π-electrons of the diene. lumenlearning.comlibretexts.orglibretexts.org
The reaction mechanism is concerted, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. vernier.comzbaqchem.com A key characteristic of the Diels-Alder reaction is its high degree of stereospecificity; the stereochemistry of the dienophile is retained in the product. libretexts.orglibretexts.org Since the double bond in this compound is in a cis configuration within the ring, the resulting adduct will also have a cis substitution pattern on the corresponding carbons. libretexts.orglibretexts.org
Some of the most studied Diels-Alder reactions involving this compound include:
Reaction with Cyclopentadiene: This is a particularly rapid reaction that forms cis-Norbornene-5,6-endo-dicarboxylic anhydride. zbaqchem.com Cyclopentadiene is an excellent diene as it is locked in the required s-cis conformation. lumenlearning.comlibretexts.org The reaction strongly favors the formation of the endo isomer due to secondary orbital interactions in the transition state. lumenlearning.com
Reaction with Furan (B31954): Furan, a heterocyclic aromatic compound, can act as a diene in Diels-Alder reactions. zbaqchem.com It reacts with this compound in a cycloaddition to form a bicyclic adduct. zbaqchem.comzbaqchem.com This reaction is reversible, and while kinetic studies have been extensive, the isolation of the initial endo-isomer has proven difficult as it can revert to the starting materials or rearrange to the more thermodynamically stable exo-isomer. rsc.orgdigitellinc.com
Reaction with Anthracene: Anthracene acts as the diene, reacting with this compound across its central ring (at the 9 and 10 positions) to form 9,10-dihydroanthracene-9,10-α,β-succinic anhydride. vernier.com This reaction is typically carried out at higher temperatures in a solvent like xylene. ucalgary.cavernier.com
| Characteristic | Description for this compound Reactions | Reference |
|---|---|---|
| Reaction Type | [4+2] Cycloaddition | vernier.com |
| Role of this compound | Dienophile (electron-poor alkene) | lumenlearning.comlibretexts.org |
| Mechanism | Concerted, single-step cyclic transition state | ucalgary.cazbaqchem.com |
| Stereospecificity | High; configuration of the dienophile is retained | libretexts.orglibretexts.orgzbaqchem.com |
| Common Diene Reactants | Cyclopentadiene, Furan, Butadiene, Anthracene | vernier.comwikipedia.orgzbaqchem.comzbaqchem.com |
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond, known as the enophile (in this case, this compound). surrey.ac.ukrsc.org The reaction proceeds through a cyclic transition state, resulting in the formation of a new sigma bond, a shift of the ene double bond, and a 1,5-hydrogen atom transfer. rsc.org
This reaction is often used to attach a succinic anhydride functional group to a molecule. surrey.ac.uk A prominent industrial application is the reaction of this compound with polyisobutylene (B167198) (PIB) to produce polyisobutenyl succinic anhydride (PIBSA), which is a widely used lubricant additive and fuel dispersant. surrey.ac.uk
Kinetic studies of the ene reaction between this compound and various terminal alkenes (alk-1-enes) have shown that the reaction follows second-order kinetics. rsc.org The mechanism is considered concerted, and the absence of cyclobutane (B1203170) byproducts helps distinguish it from stepwise radical or ionic pathways. rsc.org Research indicates that for many alkenes, the reaction favors an exo-transition state. rsc.org
This compound can undergo [2+2] cycloaddition reactions when exposed to ultraviolet (UV) light, typically in the presence of a photosensitizer like acetophenone. rsc.org This reaction type is distinct from the thermally driven Diels-Alder reaction and involves the direct combination of two alkene double bonds to form a four-membered cyclobutane ring. rsc.org
A well-known example is the photochemical dimerization of this compound to form cyclobutane tetracarboxylic dianhydride (CBTA). wikipedia.orgchemcess.com This compound is a valuable monomer for the production of specialized polyimides used in alignment films for liquid crystal displays. wikipedia.org
The reaction is also a powerful tool for organic synthesis. For instance, the photosensitized [2+2] cycloaddition of this compound with functionalized alkenes like allyl alcohol or propargyl alcohol provides a stereocontrolled route to highly functionalized 1,2,3-trisubstituted cyclobutanes. rsc.org These products serve as versatile intermediates for synthesizing complex molecules, including constrained amino acids. rsc.org
| Reactant with this compound | Reaction Conditions | Primary Product | Reference |
|---|---|---|---|
| This compound (self-dimerization) | UV Light | Cyclobutane tetracarboxylic dianhydride (CBTA) | wikipedia.org |
| Allyl alcohol | UV Light, Acetophenone (photosensitizer) | Functionalized cyclobutane anhydride | rsc.org |
| Propargyl alcohol | UV Light, Acetophenone (photosensitizer) | Functionalized cyclobutene (B1205218) anhydride | rsc.org |
Specific Reaction Pathways
This compound can function as a catalyst or mediator for oxidation reactions that use hydrogen peroxide (H₂O₂) as the terminal oxidant. rsc.orgresearchgate.net In these systems, this compound reacts with hydrogen peroxide in situ to form permaleic acid. google.com This peroxy acid is a more potent oxidizing agent than hydrogen peroxide itself and is capable of transferring an oxygen atom to a substrate, such as an alkene to form an epoxide or a pyridine (B92270) to form a pyridine N-oxide. rsc.orggoogle.com
The catalytic cycle involves the formation of the peracid from the anhydride, the oxidation of the substrate by the peracid (which regenerates the corresponding dicarboxylic acid, maleic acid), and the subsequent dehydration of the diacid back to the anhydride to restart the cycle. rsc.orgresearchgate.net This approach provides an alternative to using stoichiometric amounts of pre-formed, and often unstable, percarboxylic acids. rsc.orgrsc.org
Research has shown that this compound derivatives can be effective catalysts for the N-oxidation of various pyridines using hydrogen peroxide. rsc.orgresearchgate.net For example, a study demonstrated that a nanoparticle W/TiO₂ catalyst was effective for the synthesis of tartaric acid via the oxidation of this compound with hydrogen peroxide, achieving a conversion of up to 90% under optimized conditions. gychbjb.com
Succination via this compound Derivatization of Thiol Compounds
Succination is a modification process, notably a non-enzymatic post-translational modification of cysteine residues in proteins, that results in the formation of S-(2-succino)cysteine. mdpi.comnih.gov A rapid and efficient method for synthesizing succinated compounds involves the derivatization of thiol compounds with this compound. mdpi.comnih.gov This method has been successfully applied to a range of thiol-containing molecules, from amino acids and peptides to large proteins like bovine serum albumin. nih.gov The reaction is typically performed under mild conditions, such as at 25 °C in a buffered aqueous solution, with the this compound dissolved in an organic solvent like diethyl ether. mdpi.com This approach offers significantly higher efficiency and speed compared to conventional methods that might use fumaric acid or maleic acid and often require harsh conditions like acid hydrolysis. mdpi.comnih.gov
The underlying chemical mechanism for the succination of thiols with this compound is the Michael addition reaction. mdpi.comnih.gov In this process, the nucleophilic thiol group of a compound, such as a cysteine residue, attacks one of the electrophilic β-carbon atoms of the carbon-carbon double bond in this compound. mdpi.comresearchgate.net This nucleophilic attack leads to the formation of a thioether bond. mdpi.com Following the initial addition, the anhydride ring undergoes hydrolysis, resulting in the final succinated product with a newly formed carboxylic acid group. mdpi.com The reaction's rate-limiting step is generally considered to be the nucleophilic attack of the deprotonated thiol (thiolate) on the electron-deficient β-carbon of the Michael acceptor. researchgate.net This mechanism is analogous to the well-known maleimide-thiol reaction. mdpi.com
Table 2: Conditions for Succination of Thiol Compounds with this compound
| Parameter | Condition |
|---|---|
| Temperature | 25 °C |
| pH | Neutral (e.g., pH 7.0 buffer) |
| Reaction Time | Minutes |
| This compound | Dissolved in organic solvent (e.g., diethyl ether) |
| Thiol Compound | Dissolved in aqueous buffer |
Optimized conditions for efficient succination. mdpi.com
Maleinization of Fatty Acid Esters: Kinetics and Mechanisms
Research indicates that the maleinization of these esters does not proceed through a single pathway but rather via two independent reaction mechanisms that occur concurrently: the ene-reaction and an addition at the allylic position. researchgate.netresearchgate.net These two mechanisms have been observed to proceed in a consistent 2:1 ratio, respectively, throughout the reaction, confirming their independence. researchgate.netresearchgate.net The ene-reaction is a concerted process involving the migration of the ene double bond and a 1,5-hydrogen shift. researchgate.net
Table 3: Kinetic Data for Maleinization of High-Oleic Sunflower Oil Esters
| Kinetic Parameter | Value |
|---|---|
| Overall Reaction Order | 2 |
| Order w.r.t. Fatty Acid Ester | 1 |
| Order w.r.t. This compound | 1 |
| Activation Energy (Ea) | 77.2 ± 3.3 kJ/mol |
| Temperature Range | 185–225 °C |
| Ratio of Mechanisms (Ene-reaction : Allylic addition) | 2 : 1 |
Data from kinetic studies on the maleinization of HOSO esters. researchgate.netresearchgate.net
Advanced Materials Science and Engineering Applications of Maleic Anhydride Derivatives
Polymeric Materials and Composites
Maleic anhydride-based polymers are utilized in creating high-performance materials, including composites and functional copolymers. The anhydride (B1165640) group provides a reactive site for grafting, cross-linking, and other modifications, enabling the enhancement of material properties such as adhesion, compatibility, and thermal stability.
Unsaturated polyester (B1180765) resins (UPRs) are thermosetting resins synthesized through the polycondensation of diols with a combination of saturated and unsaturated dicarboxylic acids or their anhydrides. researchgate.netaip.orggoogle.com this compound is a primary source of the unsaturation within the polyester backbone. google.commillersville.edu This unsaturation allows the resin to be cross-linked, typically with a vinyl monomer like styrene (B11656), via a free-radical polymerization to form a rigid, three-dimensional network. aip.orggoogle.com
The development of UPRs often focuses on modifying the polymer backbone to improve mechanical properties and overcome inherent brittleness. millersville.edupolimi.it The properties of the final cured resin are strongly dependent on the chemical composition, particularly the ratio of unsaturated to saturated acids. aip.orggoogle.com Increasing the this compound content leads to a higher cross-linking density, which enhances properties such as viscosity and hardness. aip.org
Approaches to UPR development include:
Incorporation of Different Monomers : To modify the properties of UPRs, different glycols or acids can be incorporated into the polyester formulation. polimi.it For instance, substituting a portion of the this compound with phthalic anhydride reduces the number of reactive double-bond sites, which lessens the brittleness of the final material. polimi.it
Classification based on Saturated Monomer : UPRs can be categorized based on the saturated monomer used. "General-purpose orthophthalic resins" use phthalic anhydride, while "isophthalic resins" use isophthalic acid, which offers improved resistance to water hydrolysis. polimi.it
Recycling and Sustainability : Research has explored the synthesis of UPRs from recycled materials, such as polyethylene (B3416737) terephthalate (B1205515) (PET) waste, which is depolymerized and then used as a raw material in the polycondensation reaction with this compound. researchgate.net
Table 1: Effect of this compound Content on UPR Properties
| Property | Effect of Increasing this compound Content | Rationale |
| Viscosity | Increases aip.org | Higher potential for intermolecular interactions and chain entanglement. |
| Hardness | Increases aip.org | Higher cross-linking density creates a more rigid network structure. |
| Gel Time | Decreases aip.org | More unsaturated sites available for faster reaction with styrene during curing. |
| Peak Exotherm Temperature | Increases aip.org | The cross-linking reaction is exothermic; more reactive sites lead to a greater heat release. |
| Brittleness | Increases polimi.it | A very high content of reactive double bonds results in a densely cross-linked and less flexible material. |
Grafting this compound onto polyolefin backbones, such as polypropylene (B1209903) (PP) and polyethylene (PE), is a critical industrial process for producing compatibilizers and adhesion promoters. scielo.br These grafted polymers, like this compound-grafted polypropylene (PP-g-MAH), enhance the polarity of nonpolar polyolefins, allowing for better adhesion to polar materials like glass fibers, fillers, and other polymers. scielo.br
A significant challenge in the synthesis of PP-g-MAH has been the creation of a polymer with a well-controlled molecular structure, as traditional high-temperature melt grafting often leads to polymer chain degradation (scission) and undesirable side reactions. scielo.bracs.orgpsu.edu
Recent research has focused on new chemical routes to overcome these limitations. One successful approach involves a two-step process:
Copolymerization : A metallocene catalyst is used to copolymerize propylene (B89431) with a specific comonomer, such as p-(3-butenyl)toluene (p-BT). This creates a "reactive intermediate" copolymer (PP-co-p-BT) with a high molecular weight and a narrow molecular weight distribution. acs.orgpsu.edu
Grafting Reaction : The incorporated p-BT units provide reactive sites for a subsequent free-radical grafting reaction with this compound. This reaction can be performed under milder suspension conditions at lower temperatures. acs.orgpsu.edu
Characterization using techniques like Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC) confirms that this method produces a well-defined PP-g-MAH. acs.orgpsu.eduresearchgate.net The key findings from the characterization of this advanced PP-g-MAH include:
No significant change in polymer molecular weight or distribution, indicating minimal chain scission. acs.orgpsu.eduresearchgate.net
A single this compound unit is incorporated at the reactive site, with no evidence of MAH oligomerization. acs.orgpsu.eduresearchgate.net
The grafting density can be controlled by adjusting reaction parameters such as initiator concentration and reaction time. acs.orgpsu.edu
This controlled synthesis results in a high-quality PP-g-MAH that is white in color and possesses a desirable molecular structure for high-performance applications. acs.orgpsu.edu
This compound copolymers are highly versatile functional polymers with significant applications in the biomedical field. lew.roepa.gov Their utility stems from a combination of favorable properties, including biocompatibility, a well-defined alternating structure, and the ability to tailor the hydrophilic/hydrophobic balance by selecting different comonomers (e.g., styrene, methyl vinyl ether, ethylene). lew.roresearchgate.netresearchgate.net The reactive anhydride ring is a key feature, allowing for the covalent attachment of drugs, proteins, and other bioactive molecules under mild conditions. lew.roepa.govmdpi.com
These copolymers are explored for numerous biomedical purposes, including as drug delivery systems, components in biomaterials, and for tissue engineering applications. lew.roepa.govresearchgate.net
This compound copolymers are extensively investigated for creating advanced drug delivery systems. mdpi.com They can be formulated into conjugates, solid dispersions, films, and micro- or nanoparticles to control the release of therapeutic agents. lew.roepa.gov
A primary application is in the solubilization and targeted delivery of poorly water-soluble drugs. researchgate.net Amphiphilic block copolymers containing this compound can self-assemble in aqueous solutions to form micelles. researchgate.netnih.gov These micellar structures have a hydrophobic core, which can encapsulate hydrophobic drugs, and a hydrophilic corona, which ensures stability in an aqueous environment. nih.gov
For example, styrene-maleic acid (SMA) copolymers have been used to create micellar formulations for anticancer drugs like pirarubicin (B1684484) and antifungal agents like amphotericin B. researchgate.net These nanoparticle formulations can improve the drug's water solubility and prolong its circulation time in the bloodstream. researchgate.net The small size of these micelles (typically 10-100 nm) may also allow them to accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. researchgate.netnih.gov The covalent binding of drugs to the polymer backbone to form polymer-drug conjugates is another strategy to enhance stability and control release. mdpi.com
In biomaterials science and tissue engineering, this compound copolymers serve as foundational materials for creating scaffolds, hydrogels, and functional surface coatings. lew.ronih.govnih.gov Their ability to be cross-linked and functionalized is crucial for these applications.
Hydrogels based on this compound copolymers, cross-linked with molecules like polyethylene glycol (PEG), exhibit excellent swelling capacity and can be engineered to have enhanced mechanical properties, overcoming the typical weakness of hydrogels. nih.gov These "tough hydrogels" are being investigated for applications in wound healing and as scaffolds that can mimic natural tissues. nih.gov By using techniques like electrospinning, these copolymer-based hydrogels can be fabricated into micro-sized fiber mats that support cell adhesion and proliferation, making them suitable for tissue engineering. nih.gov
Furthermore, thin films of this compound copolymers can be covalently attached to the surfaces of medical devices. nih.gov This surface modification platform allows for precise control over the physicochemical properties of the interface. nih.gov By hydrolyzing the anhydride groups or reacting them with other molecules, the surface can be tailored to control protein adsorption and subsequent cell adhesion, which is critical for the biocompatibility and performance of medical implants. nih.gov
The inherent functionality of this compound copolymers makes them effective as solubilizing agents and building blocks for nanoparticles. lew.ro The alternating hydrophilic (from the hydrolyzed anhydride rings) and hydrophobic (from the comonomer) segments give these polymers amphiphilic properties that are beneficial for solubilizing poorly soluble compounds. researchgate.net
Modification of these copolymers by reacting the anhydride ring with nucleophilic reagents (containing amino or hydroxyl groups) is a common method to enhance their function. researchgate.net This ring-opening reaction can be used to create polymers with tailored properties for specific applications, such as:
Nanoparticle Formation : Copolymers like poly(methyl vinyl ether-alt-maleic anhydride) are used to prepare nanoparticles. researchgate.net These nanoparticles can serve as carriers for drugs or antigens, and their properties can be fine-tuned by cross-linking the polymer chains to control stability and release kinetics in aqueous environments. researchgate.net
Surface Modification : As functional polymers, they can be applied as coatings to modify the surface properties of various materials, rendering them more suitable for biomedical uses. lew.ronih.gov
Macromolecular Drug Carriers : The ability to form conjugates and nanoparticles makes these polymers effective macromolecular carriers for diagnostic and therapeutic agents. lew.roresearchgate.net
Polymeric Fibers with Antibacterial Properties
The incorporation of this compound into polymer structures is a key strategy for developing polymeric fibers with potent antibacterial properties. This compound's reactivity, stemming from its double bonds and anhydride group, allows for its copolymerization and subsequent modification to create materials that can combat microbial growth. nih.gov
Synthetic amphiphilic copolymers designed to mimic natural antimicrobial peptides have been successfully synthesized using this compound. One such example involves the alternating copolymerization of this compound with 4-methyl-1-pentene. mdpi.comnih.gov The resulting copolymer can be chemically modified through grafting with substances like 3-(dimethylamino)-1-propylamine (DMAPA) and subsequent quaternization. mdpi.comresearchgate.net This process yields polycationic copolymers that exhibit significant antimicrobial activity. mdpi.com
Research has demonstrated the effectiveness of these modified copolymers against a range of bacteria. For instance, copolymers quaternized with methyl iodide and dodecyl iodide have shown greater activity against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria such as Staphylococcus aureus. mdpi.comnih.gov The specific modifications influence the polymer's efficacy; a copolymer modified with both iodides was found to be most effective against E. coli and also showed the best results against S. aureus among the tested variations. mdpi.com
Another approach involves conjugating this compound copolymers with known antibiotics. Biocompatible copolymers of this compound have been chemically bonded with beta-lactam antibiotics, such as ampicillin (B1664943) and cefalexin. mdpi.com The synthesis involves a ring-opening reaction of the anhydride group to form a stable amide bond with the antibiotic. mdpi.com These polymer-drug conjugates have been characterized and tested under various in vitro conditions, including different pH values and in simulated body fluids, to assess their stability and activity as potential drug delivery systems. mdpi.com The covalent attachment of antibiotics to the polymer backbone can offer a method for controlled release and targeted delivery, enhancing the therapeutic efficacy of the drugs. mdpi.com
The antibacterial efficacy of various this compound-based copolymers has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values.
Table 1: Antimicrobial Activity of Quaternized this compound Copolymers
| Copolymer Modification | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Quaternized with methyl and dodecyl iodide | Escherichia coli | Effective | mdpi.com |
| Quaternized with methyl and dodecyl iodide | Staphylococcus aureus | Best effect among tested copolymers | mdpi.com |
| Quaternized copolymers (general) | Gram-negative bacteria (e.g., E. coli) | More active | nih.gov |
| Quaternized copolymers (general) | Gram-positive bacteria (e.g., S. aureus) | Less active | nih.gov |
Crosslinkable Polymers for Nonlinear Optical Applications
This compound serves as a fundamental building block for creating crosslinkable polymers tailored for second-order nonlinear optical (NLO) applications. spiedigitallibrary.orgresearchgate.net These materials are crucial for various photonic technologies where the precise alignment and stability of molecular orientations are necessary. spiedigitallibrary.org The synthesis of these NLO polymers often involves creating maleate-type polyesters that incorporate NLO-active chromophores, such as Disperse Red 19. spiedigitallibrary.orgresearchgate.net
The key to their functionality lies in the ability of these polyesters to be crosslinked, a process that can be initiated by heat or high-energy radiation. spiedigitallibrary.orgresearchgate.net This crosslinking transforms the material into a hardened, stable lattice. This structural change is critical as it locks the aligned NLO chromophores in place, preventing their disorientation due to thermal motion and thus preserving the material's NLO properties. spiedigitallibrary.orgresearchgate.net
The versatility of this method allows for the fabrication of thin films of these crosslinked NLO polymers, which is a convenient and cost-effective approach. spiedigitallibrary.orgresearchgate.net Furthermore, these systems are compatible with standard photolithographic techniques, enabling the creation of patterned polymer waveguides for integrated photonic circuits. spiedigitallibrary.orgresearchgate.net The development of new structures from copolymers like methyl methacrylate-maleic anhydride and chloromethylstyrene-maleic anhydride, through polymer-analogous reactions with various anilines, has produced derivatives with excellent solubility, making them promising candidates for NLO applications. researchgate.net
Table 2: Characteristics of this compound-Derived NLO Polymers
| Polymer Type | Key Feature | Application | Crosslinking Method | Reference |
|---|---|---|---|---|
| Maleate (B1232345) polyesters with NLO chromophores | Capable of forming a hardened lattice | Photonic applications, patterned polymer waveguides | Thermal or high-energy radiation | spiedigitallibrary.orgresearchgate.net |
| Functionalized MMA-AM & CMS-AM copolymers | Excellent solubility | Potential NLO applications | N/A (soluble precursors) | researchgate.net |
Surface Modification and Coating Technologies
This compound copolymers are increasingly utilized in the development of advanced surface modification and coating technologies, particularly for providing protection to metallic substrates.
Copolymers containing this compound are key components in the formulation of water-borne, anti-corrosive coatings. researchgate.nettue.nl These coatings are developed from surfactant-free, artificial latexes and can be applied to a variety of metallic substrates, including aluminum, steel, and magnesium alloys. researchgate.net The anhydride groups within the polymer structure are versatile, allowing for reactions like partial ammonolysis, which aids in the colloidal stability of the latex in water, making these systems more environmentally friendly by reducing the need for volatile organic solvents. tue.nl
Films formed from these this compound-based latexes have demonstrated anti-corrosive properties that are comparable to, and in some cases better than, commercial polyester coatings. researchgate.net The effectiveness of these coatings is often evaluated through immersion tests in corrosive solutions, such as 5 wt.% NaCl. researchgate.net Furthermore, some maleic-based polymers have been reported to exhibit corrosion inhibition properties, and their performance can be enhanced when used in conjunction with synergists like certain sulfur-based additives or zinc ions. nih.govacs.orggoogle.com For example, the combination of a this compound:N-vinyl caprolactam copolymer derivative with butyl thioglycolate has been shown to provide very high corrosion inhibition efficiency. acs.org
Table 4: Performance of this compound-Based Anti-Corrosive Systems
| Polymer System | Substrate | Pretreatment | Key Finding | Reference |
|---|---|---|---|---|
| Surfactant-free latexes | Aluminum | Alkaline | Improved adhesion | researchgate.net |
| Surfactant-free latexes | Magnesium | Acidic | Improved adhesion and corrosion resistance | researchgate.net |
| MA:VCap-DBAPA + Butyl thioglycolate | C1018 Steel | N/A | 99.7% Corrosion Inhibition Efficiency | acs.org |
| Amine adducts of polythis compound + Zinc ion | Aqueous system | N/A | Synergistic effect on corrosion inhibition | google.com |
Rheological Property Regulation in Varnishes
This compound derivatives play a significant role in modifying the flow and deformation characteristics, or rheology, of varnishes. Copolymers of this compound are utilized as rheology modifiers in various formulations to achieve desired textural and sensorial properties. researchgate.net Research has demonstrated that specific derivatives, such as ethanolamide and amidoester derivatives of fatty acids synthesized from this compound, act as effective regulators of the rheological properties of varnishes. researchgate.netresearchgate.net
These additives can either decrease or increase the dynamic viscosity of a varnish, depending on their concentration. researchgate.netresearchgate.net Studies have shown that these derivatives can lead to a reduction in dynamic viscosity by 25–52% or an increase, providing a wide range of control over the varnish's application properties. researchgate.netresearchgate.net Beyond their influence on viscosity, these maleated derivatives also contribute to the physical properties of the final coating. At concentrations between 0.5% and 1.5%, they have been found to increase the hardness of varnish coatings by 7.5–12.5% without negatively impacting the drying time. researchgate.netresearchgate.net The miscibility of poly(vinylidene fluoride) (PVDF) with this compound (MAH) has been investigated, showing that MAH can act as a physical crosslinking point, which enhances the storage modulus and melt viscosity of the PVDF. nih.gov
Table 1: Effect of Maleated Amidoester Derivatives on Varnish Properties
| Property | Effect | Quantitative Impact |
|---|---|---|
| Dynamic Viscosity | Regulation (Decrease or Increase) | 25–52% reduction or increase |
| Coating Hardness | Increase | 7.5–12.5% increase |
Fabric Finishes, Flame Retardant Coatings, and Dye-Fixing Agents in Textiles
Derivatives of this compound are extensively used in the textile industry to impart various functional properties to fabrics. Oligomers and polymers of maleic acid or anhydride are employed as formaldehyde-free cross-linking agents to improve the crease resistance of cellulosic textiles like cotton. google.comresearchgate.net The mechanism is believed to involve the formation of ester bonds between the maleic acid/anhydride polymer and the hydroxyl groups of the cellulose (B213188) molecules, creating a cross-linked network that enhances wrinkle recovery. google.comresearchgate.net
In combination with catalysts like sodium hypophosphite (SHP), maleic acid serves as a durable press finishing agent. researchgate.netresearchgate.net This system not only improves wrinkle resistance but can also confer flame retardant properties to the fabric. The process involves the esterification of cellulose by maleic acid, followed by a reaction with SHP at elevated temperatures, which bonds phosphorus to the cellulose. researchgate.net Maleic acid can also act as a cross-linking agent to stabilize nanoparticles, such as ZrO2, on the fabric surface to create multifunctional textiles with flame retardant, antibacterial, and self-cleaning properties. mdpi.com Styrene-maleic anhydride (SMA) copolymers have been formulated into fire-retardant compositions that exhibit lower smoke levels and higher heat distortion temperatures. google.com
Copolymers of this compound and acrylic acid (MA/AA) are utilized as dispersing and sequestering agents in textile dyeing processes. rsdpolymers.com They help in preventing the interference of hard water ions and act as dye bath conditioners, washing-off agents, and leveling agents, particularly in reactive dyeing. rsdpolymers.com The use of this compound in conjunction with natural dyes has been shown to improve dye fixation. paperpublications.org Post-treatment of dyed fabrics with maleic acid can enhance dye fixation by over 30% and reduce dye discharge during washing by 60%. researchgate.net
Table 2: Applications of this compound Derivatives in Textiles
| Application | Derivative/System | Function | Result |
|---|---|---|---|
| Crease Resistance | Oligomers/Polymers of Maleic Acid/Anhydride | Cross-linking of cellulose fibers | Improved wrinkle recovery google.comresearchgate.net |
| Flame Retardancy | Maleic Acid + Sodium Hypophosphite | Esterification and phosphorus bonding | Increased fire resistance researchgate.net |
| Multifunctional Finish | Maleic Acid + ZrO2 Nanoparticles | Cross-linking and nanoparticle stabilization | Flame retardant, antibacterial, self-cleaning mdpi.com |
| Dyeing Assistant | This compound/Acrylic Acid Copolymer | Dispersing and sequestering agent | Improved dyeing process and levelness rsdpolymers.com |
Specialty Chemicals and Intermediates
Maleimides and their Biological Activity
Maleimides, a class of compounds derived from this compound, exhibit significant biological activity, which has led to their widespread investigation in medicinal chemistry and biotechnology. mdpi.com Their bioactivity is largely attributed to the high and specific reactivity of the maleimide's carbon-carbon double bond toward nucleophilic groups, particularly the thiol groups found in cysteine residues of proteins and peptides. researchgate.netaip.org This reactivity makes them excellent reagents for bioconjugation, allowing for the site-specific modification of proteins, the creation of antibody-drug conjugates, and the development of chemical probes for biological systems. researchgate.netacs.orgnih.gov
Bisindolylmaleimides (BIMs), which can be synthesized from maleimides, are recognized for their potent activity against protein kinases, making them valuable lead compounds in the development of cancer therapeutics. mdpi.com Researchers have synthesized numerous maleimide (B117702) derivatives and evaluated their therapeutic potential. For instance, water-soluble maleimide derivatives of the anticancer drug carboplatin (B1684641) have been designed as albumin-binding prodrugs, demonstrating good water solubility and rapid binding to human serum albumin. acs.orgnih.gov Other studies have focused on synthesizing new maleimide-drug derivatives by linking them to various antibiotics, such as ciprofloxacin (B1669076) and cephalexin. aip.org These conjugates have shown synergistic antibacterial effects against pathogenic strains like Escherichia coli and Staphylococcus aureus. aip.orgresearchgate.net
Table 3: Biological Applications of Maleimide Derivatives
| Application Area | Mechanism/Target | Example |
|---|---|---|
| Anticancer Agents | Protein Kinase Inhibition | Bisindolylmaleimides (BIMs) mdpi.com |
| Drug Delivery | Albumin-binding Prodrugs | Carboplatin-maleimide conjugates acs.orgnih.gov |
| Antibacterial Agents | Synergistic effect with antibiotics | Ciprofloxacin-maleimide derivatives aip.org |
Alkyl Succinic Anhydrides
Alkyl Succinic Anhydrides (ASAs) are synthesized from this compound and an olefin, typically through an ene reaction. core.ac.uk These compounds are characterized by a succinic anhydride ring with an attached alkenyl chain, usually C14 to C22. wikipedia.org ASAs are versatile chemical intermediates with a broad range of industrial applications. businessresearchinsights.comtrigon-chemie.com They are widely used in the production of lubricant additives, corrosion inhibitors, surfactants, and as hardeners for epoxy resins. businessresearchinsights.comtrigon-chemie.comhjd-chem.com
One of the most significant applications of ASAs is in the paper and cardboard industry as a surface sizing agent. wikipedia.org When applied to paper, the anhydride group of the ASA molecule is proposed to react with the hydroxyl groups of cellulose fibers, forming a covalent ester bond. wikipedia.org The long, hydrophobic alkyl chain then orients away from the fiber, imparting excellent water repellency to the paper product. wikipedia.orghjd-chem.com This treatment reduces the penetration of aqueous liquids like ink or beverages. wikipedia.org
Different types of ASAs are produced, depending on the olefin used in the synthesis. businessresearchinsights.com Common examples include Octenyl Succinic Anhydride (OSA), Octadecenyl Succinic Anhydride (ODSA), Nonyl Succinic Anhydride (NSA), and Dodecenyl Succinic Anhydride (DDSA). businessresearchinsights.com These variations in the alkyl chain length allow for the fine-tuning of properties for specific applications. businessresearchinsights.com
Table 4: Common Types and Applications of Alkyl Succinic Anhydrides (ASAs)
| ASA Type | Abbreviation | Key Applications |
|---|---|---|
| Octenyl Succinic Anhydride | OSA | Food additive, paper sizing businessresearchinsights.com |
| Octadecenyl Succinic Anhydride | ODSA | Lubricants, surfactants, chemical intermediate businessresearchinsights.com |
| Nonyl Succinic Anhydride | NSA | Intermediate for surfactants, polymers, lubricant additives businessresearchinsights.com |
| Dodecenyl Succinic Anhydride | DDSA | Epoxy resin curing agent, corrosion inhibitor businessresearchinsights.com |
Synthesis of 1,4-Butanediol (B3395766), γ-Butyrolactone, and Tetrahydrofuran (B95107) from this compound
This compound is a crucial starting material for the production of several high-value industrial chemicals, including 1,4-Butanediol (BDO), γ-Butyrolactone (GBL), and Tetrahydrofuran (THF). These compounds are synthesized through various catalytic hydrogenation processes. osti.gov The hydrogenation of this compound can proceed through a series of intermediates, including succinic anhydride and GBL, ultimately leading to BDO and THF. researchgate.net The final product distribution can be controlled by adjusting reaction conditions and catalyst selection. epo.orggoogle.com
Synthesis of 1,4-Butanediol (BDO): The production of BDO from this compound often involves a two-stage hydrogenation process. google.comgoogle.com In the first stage, this compound is hydrogenated to form an intermediate mixture rich in succinic anhydride and/or GBL. google.com This step can be performed over catalysts such as copper chromite or palladium on alumina. google.com In the second stage, this intermediate mixture is further hydrogenated to BDO, often using a different catalyst, such as a ruthenium-containing catalyst, at higher temperatures. google.com One-pot processes have also been developed, achieving high BDO yields (e.g., 88.3%) over catalysts like Cu-Mo/SiO2 under mild conditions.
Synthesis of γ-Butyrolactone (GBL): GBL is a key intermediate in the hydrogenation of this compound to BDO and THF, but it is also a valuable product in its own right. researchgate.netupb.ro Selective hydrogenation of this compound to GBL can be achieved in the liquid or vapor phase. google.comgoogle.com For example, a liquid-phase process using a palladium-molybdenum-nickel catalyst on a silica (B1680970) support at 150-250°C and 50-150 kg/cm ² pressure has been developed. google.com Vapor-phase hydrogenation over copper-zinc oxide catalysts can also yield GBL with high selectivity, often exceeding 95%. google.com
Synthesis of Tetrahydrofuran (THF): THF can be produced as a co-product with BDO or as the main product by adjusting the reaction conditions. osti.gov The gas-phase hydrogenation of this compound is a common route. google.com Bifunctional catalysts, combining a hydrogenating component (like Cu-ZnO-ZrO2) and a dehydrating component (like H-Y zeolite), have been shown to be effective for the direct conversion of this compound to THF with high activity and selectivity. researchgate.net The reaction pathway involves the hydrogenation of this compound to GBL, followed by the dehydration of GBL to THF. researchgate.net
Table 5: Catalytic Hydrogenation of this compound to BDO, GBL, and THF
| Target Product | Process Type | Catalyst System | Key Conditions | Yield/Selectivity |
|---|---|---|---|---|
| 1,4-Butanediol (BDO) | One-pot hydrogenation | Cu-Mo/SiO2 | Mild conditions | 88.3% BDO yield |
| 1,4-Butanediol (BDO) | Two-stage hydrogenation | 1st stage: Pd/Al2O3; 2nd stage: Ru-containing | 1st stage: ~100-350°C; 2nd stage: ~180-350°C google.com | High BDO yield |
| γ-Butyrolactone (GBL) | Liquid-phase hydrogenation | Pd-Mo-Ni on Silica | 150-250°C, 50-150 kg/cm ² | High GBL selectivity google.com |
| γ-Butyrolactone (GBL) | Vapor-phase hydrogenation | Copper-zinc oxide | Pressure: 5 bar | >95% GBL molar yield google.com |
Maleated Amidoester Derivatives of Fatty Acids
Maleated amidoester derivatives of fatty acids are synthesized by reacting fatty acid derivatives with this compound. researchgate.net The process typically begins with the creation of fatty acid amides, for example, by reacting methyl esters of fatty acids with ethanolamines. researchgate.net These resulting ethanolamide derivatives are then reacted with this compound to produce the maleated amidoester derivatives, which contain free carboxyl or hydroxyl groups. researchgate.netresearchgate.net
These derivatives have been studied as multifunctional components in film-forming systems, such as alkyd-urethane varnishes. researchgate.net Their primary function in these systems is as a regulator of rheological properties, where they can either increase or decrease the viscosity of the varnish depending on the concentration used. researchgate.netresearchgate.net This allows for precise control over the application characteristics of the coating.
Beyond rheology modification, these derivatives can also enhance the physical properties of the cured coating. Studies have shown they can increase the hardness of varnish coatings without adversely affecting the drying time. researchgate.netresearchgate.net Furthermore, chemically modified maleated fatty acid compositions, such as those derived from tall oil fatty acids (TOFA), are useful in a variety of other applications. google.com These applications include formulating corrosion inhibitors, emulsifiers, and cross-linking agents, with particular utility in petroleum-related fields. google.com
Environmental Considerations and Sustainability in Maleic Anhydride Processes
Life Cycle Assessment (LCA) of Maleic Anhydride (B1165640) Production
A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. For maleic anhydride, LCA provides a framework to compare the sustainability of different production pathways.
Historically, this compound was primarily produced through the partial oxidation of benzene (B151609). However, due to the higher toxicity and cost of benzene, the industry has largely shifted to using n-butane as a feedstock. plapiqui.edu.ar This transition is recognized as an early success in applying green chemistry principles to large-scale chemical production. mtu.edu
The n-butane route is demonstrably more eco-efficient and less harmful to the environment. sci-hub.se Compared to the benzene process, the n-butane route generates significantly less waste and has lower water requirements. Specifically, the ALMA PROCESS, a commercialized n-butane method, produces about one-third of the gaseous waste, uses only 10% of the process water, and creates less than half the liquid waste (1.6 m³/ton of this compound vs. 3.6 m³/ton for the benzene process). p2infohouse.org From an eco-efficiency standpoint, analyses have shown the butane (B89635) technology to be about 54% more eco-efficient than the benzene process. researchgate.net The n-butane route is also more profitable and sustainable, with one study finding it to be approximately 72% more profitable and 38% more eco-efficient. sci-hub.se
Computational simulations comparing the two routes highlight the lower CO2 emissions associated with the n-butane process. plapiqui.edu.arresearchgate.net The primary reactions show that the benzene route inherently loses two carbon atoms as carbon dioxide, whereas the n-butane route conserves the C4 backbone. sci-hub.se
Interactive Data Table: Environmental Impact Comparison of Benzene vs. n-Butane Routes
| Parameter | Benzene Route | n-Butane Route | Key Advantage of n-Butane |
| Feedstock Toxicity | High (Carcinogen) | Low | Reduced health and safety risks. plapiqui.edu.arp2infohouse.org |
| Liquid Waste | ~3.6 m³/ton of MAN | ~1.6 m³/ton of MAN | 55% reduction in liquid waste. p2infohouse.org |
| Process Water Use | High | ~90% less than Benzene route | Significant water conservation. p2infohouse.org |
| Gaseous Emissions | High (includes benzene derivatives) | Lower (no benzene) | Reduced air pollution. p2infohouse.org |
| Eco-efficiency | Baseline | ~38-54% more eco-efficient | Better overall environmental performance. sci-hub.seresearchgate.net |
| Selectivity to MAN | ~74% | ~53-65% | Higher conversion of feedstock to product. rsc.org |
In the quest for greater sustainability, researchers are exploring bio-based routes to this compound, primarily from platform chemicals like furfural (B47365) and bio-butanol, which can be derived from biomass. unibo.itzbaqchem.com LCAs of these pilot-scale processes provide insights into their potential carbon footprints and energy demands.
A comparative LCA of this compound production from bio-butanol (bio-ButOH MA) and furfural (bio-Furf MA) revealed that the furfural pathway is more competitive in terms of carbon footprint and cumulative energy demand (CED). rsc.orgresearchgate.net The higher selectivity of the catalytic system used to convert furfural into this compound means that less raw material is needed per functional unit (e.g., 1000 kg of MA), leading to lower potential environmental impacts. rsc.orgresearchgate.net
Interactive Data Table: Carbon Footprint and Energy Demand of Bio-based Routes (per 1000 kg MA)
| Impact Category | Bio-Butanol Route (No Energy Recovery) | Bio-Furfural Route (No Energy Recovery) | Bio-Butanol Route (+Energy Recovery) | Bio-Furfural Route (+Energy Recovery) |
| GWP100 - fossil (kg CO₂ eq.) | 1999.2 | 839.9 | 478.0 | -471.2 |
| GWP100 - biogenic (kg CO₂ eq.) | 537.0 | 28.0 | 491.7 | -13.4 |
| Cumulative Energy Demand (GJ eq.) | Data not specified | Data not specified | Data not specified | Data not specified |
Data sourced from a 2023 study on bio-based this compound production. semanticscholar.org
Biodegradation and Environmental Fate of this compound Copolymers
This compound is a key monomer in the synthesis of various copolymers used in a wide range of applications. researchgate.net Understanding the biodegradability and environmental fate of these materials is crucial for assessing their end-of-life impact.
Research has shown that certain this compound copolymers possess biodegradable properties. researchgate.net For instance, a comprehensive study on poly(styrene-alt-maleic anhydride) (PSM) evaluated its biodegradation in soil. acs.org The results indicated that after 90 days of incubation, the mineralization ratio of PSM reached 15%. acs.org The molecular weight of the polymer decreased significantly, dropping from a weight-average of 28.0 kg/mol to 14.5 kg/mol within the first 14 days. acs.org Furthermore, the bacterium Pseudomonas aeruginosa was shown to degrade 50% of the PSM within 30 days. acs.org The study also assessed the ecotoxicity of PSM, finding that it had only slight effects on soybean seedlings and demonstrated low toxicity to the earthworm Eisenia fetida. acs.org
Other studies have also confirmed the biodegradable nature of different this compound copolymers. Copolymers of this compound and taurine, intended for use as detergent builders, were found to have biodegradability above 60% after 28 days. researchgate.net Similarly, hydrolyzed ethylene-maleic anhydride copolymers have been developed as eco-friendly nanoemulsion stabilizers for agricultural applications. mdpi.com However, not all this compound copolymers are readily biodegradable; for example, some vinyl-based copolymers have been shown to resist degradation. researchgate.net
Green Chemistry Principles in this compound Synthesis
The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The evolution of this compound production is a prime example of these principles in action.
The industrial shift from benzene to n-butane as the primary feedstock embodies several green chemistry principles, most notably "Designing Safer Chemicals" and "Prevention" of waste. plapiqui.edu.armtu.edu Benzene is a known carcinogen, and its replacement with the less toxic n-butane significantly reduces risks associated with production, transport, and handling. p2infohouse.org This change also leads to the formation of less harmful by-products like acetic and formic acids, compared to heavy by-products like phthalic anhydride and benzoquinone from the benzene route. sci-hub.se
Ongoing research focuses on making this compound production even more sustainable. One approach involves process intensification using millireactor technology. snu.edu.in The oxidation of n-butane is highly exothermic, and conventional multitubular reactors can suffer from "hot spots" that decrease selectivity and pose safety risks. snu.edu.in By using milli-packed bed reactors, researchers can achieve better temperature control, which enhances productivity and improves the yield of this compound while reducing CO2 emissions. snu.edu.in
The development of routes from renewable feedstocks is another key area of sustainable innovation. zbaqchem.com The oxidation of bio-based furfural to this compound is a promising pathway. chemistryviews.orgwordpress.com This not only replaces a fossil-based feedstock with a renewable one but also offers the potential for a more efficient process, contributing to a circular economy. zbaqchem.comrsc.org
Catalysis is at the heart of this compound synthesis, and innovations in catalyst design are pivotal for greener production. The standard catalyst for the n-butane route is based on vanadium phosphorus oxide (VPO). researchgate.net Research aims to improve the efficiency and lifespan of these catalysts. google.com
Recent developments include:
Novel Catalyst Structures: Companies have commercialized trilobe-shaped this compound catalysts that offer a 1-2 percentage point higher yield, better mechanical stability, and a 10% reduction in pressure drop, which lowers energy consumption compared to traditional ring-shaped catalysts. basf.com
Improved VPO Catalysts: A plate-type VPO catalyst synthesized via a hydrothermal method using glucose as a green reducing agent has shown high efficiency for the gas-phase oxidation of renewable furfural to this compound, achieving yields of around 90%. chemistryviews.org
Alternative Catalytic Systems: For the furfural route, heterogeneous binary Mo-V metal oxide catalysts have been shown to achieve up to a 65% yield of this compound. wordpress.com
In addition to catalyst development, the application of solvent-free reaction conditions is a core principle of green chemistry. Excellent yields (96%) have been achieved for the Diels-Alder reaction of furan (B31954) and this compound under solvent-free conditions at room temperature, a key step in producing renewable phthalic anhydride. rsc.orgrsc.org This eliminates the need for potentially toxic solvents like xylene, which are used in traditional methods, thereby preventing waste at the source. mcpherson.edu
Analytical Methodologies for Maleic Anhydride and Derivatives
Spectroscopic Techniques for Characterization of Maleic Anhydride (B1165640) Copolymers
Spectroscopic methods provide detailed information about the chemical structure and functional groups present in maleic anhydride copolymers.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely used technique for identifying the functional groups within a polymer. nih.govzbaqchem.com It is particularly effective for confirming the presence of this compound units in copolymers and for tracking their conversion into other functional groups, such as carboxylic acids or amides. nih.govtandfonline.com The anhydride functional group (-C=O-O-C=O-) exhibits characteristic and strong absorption peaks in the infrared spectrum, making it readily identifiable. zbaqchem.com
Key FT-IR absorption bands for this compound and its copolymers include:
Anhydride Carbonyl (C=O) Stretching: Two distinct peaks are characteristic of the cyclic anhydride group. The symmetric stretching vibration typically appears around 1854-1820 cm⁻¹, while the more intense asymmetric stretching vibration is observed around 1780-1770 cm⁻¹. researchgate.netsphinxsai.com The presence of these two peaks is a clear indicator of the intact anhydride ring structure within the copolymer. researchgate.net
C=C Stretching: The carbon-carbon double bond in unreacted this compound monomer shows a stretching band around 1631 cm⁻¹. researchgate.net
Carboxylic Acid (C=O) Stretching: If the anhydride ring is hydrolyzed to form maleic acid, a new peak corresponding to the carboxylic acid carbonyl group appears around 1700 cm⁻¹. zbaqchem.com This allows FT-IR to be used to monitor the hydrolysis process.
Ester Carbonyl (C=O) Stretching: In cases where the anhydride is reacted to form an ester, a characteristic ester carbonyl peak is observed, for instance, around 1735 cm⁻¹. researchgate.net
FT-IR can be used quantitatively by comparing the integrated areas of specific absorption peaks. nih.gov For instance, the ratio of the anhydride peak intensity to a reference peak from the comonomer can provide information about the copolymer composition. nih.gov This method is often preferred over titration as it can distinguish between anhydride rings and open-chain acid forms. nih.gov
Table 1: Characteristic FT-IR Peaks for this compound Moieties
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source(s) |
| Anhydride | Symmetric C=O Stretch | 1854 - 1820 | researchgate.net |
| Anhydride | Asymmetric C=O Stretch | 1780 - 1770 | researchgate.netsphinxsai.com |
| Unreacted Monomer | C=C Stretch | ~1631 | researchgate.net |
| Carboxylic Acid | C=O Stretch | ~1700 | zbaqchem.com |
| Ester | C=O Stretch | ~1735 | researchgate.net |
| Anhydride Ring | C-O-C Stretch | 1263 | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is an indispensable tool for the detailed structural elucidation of this compound copolymers. ajchem-a.comacs.org It provides quantitative information about the copolymer composition, monomer sequence distribution, and stereochemistry. tandfonline.comajchem-a.com
In the ¹H NMR spectrum of a this compound copolymer, distinct signals correspond to the protons of the this compound unit and the comonomer. For example, in copolymers of this compound and vinyl acetate (B1210297) (MAVA), the methine protons (-CH) of the this compound ring appear at a characteristic chemical shift. researchgate.net When the anhydride ring is modified, for instance by reaction with noradrenaline, the chemical environment of these protons changes, causing their signal to shift. researchgate.net In one study, the anhydride peak at 3 ppm in MAVA shifted to multiple peaks between 2.52 and 3.59 ppm after modification. researchgate.net
Similarly, for poly(styrene-alt-maleic anhydride), the aromatic protons of the styrene (B11656) units and the methine protons of the this compound units can be clearly distinguished and integrated to determine the copolymer composition. researchgate.net The composition of this compound copolymers with various acrylates (like methyl methacrylate (B99206) and ethyl acrylate) has been successfully determined by analyzing the relative integrals of the characteristic proton signals in their ¹H NMR spectra. ajchem-a.com
Table 2: Example ¹H NMR Chemical Shifts (δ) for this compound Copolymers
| Copolymer | Protons | Chemical Shift (ppm) | Solvent | Source(s) |
| Poly[(this compound)-co-(vinyl acetate)] (MAVA) | Anhydride -CH | ~3.0 | - | researchgate.net |
| MAVA modified with Noradrenaline | Anhydride -CH | 2.52, 2.68, 2.84, 3.45-3.59 | - | researchgate.net |
| Poly(styrene-alt-maleic anhydride) | This compound Protons | 3.1 - 3.9 | Acetone-d₆ | researchgate.net |
| Poly(styrene-alt-maleic anhydride) | Styrene Aromatic Protons | 6.5 - 7.5 | Acetone-d₆ | researchgate.net |
| Poly[(this compound)-co-(methyl methacrylate)] | Anhydride Methine Protons | ~3.54 | - | ajchem-a.com |
| Poly[(this compound)-co-(methyl methacrylate)] | Methyl Protons (-COOCH₃) | ~3.31 | - | ajchem-a.com |
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from other substances and for determining the molecular weight characteristics of its copolymers.
High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of this compound and its derivatives. fda.gov.tw However, analyzing this compound directly by reversed-phase HPLC can be challenging due to its tendency to hydrolyze to maleic acid in aqueous mobile phases or esterify in alcohol-based solvents. chromforum.org
To overcome this, specific methods have been developed. One approach involves using a mixed-mode column, such as a Primesep S2, with a mobile phase of pure acetonitrile (B52724) (MeCN), avoiding water or buffers that could cause hydrolysis. sielc.comzodiaclifesciences.com This method allows for the retention and analysis of this compound with detection at 210 nm. sielc.comzodiaclifesciences.com Another strategy involves derivatization. For instance, this compound can be collected on a sorbent tube coated with p-anisidine, forming a stable derivative that is then desorbed with methanol (B129727) and analyzed by reversed-phase HPLC with a UV detector. keikaventures.com HPLC is also used to determine the total amount of maleic acid and this compound in food products after extraction and basic hydrolysis, where the resulting maleic acid is quantified. fda.gov.tw
Table 3: HPLC Methods for this compound Analysis
| Method | Column Type | Mobile Phase | Detection | Application | Source(s) |
| Direct Analysis | Mixed-Mode (Primesep S2) | Acetonitrile (MeCN) | UV at 210 nm | Analysis of pure this compound | sielc.comzodiaclifesciences.com |
| Derivatization | Reversed-Phase | Methanol/Water | UV | Analysis of this compound from air samples | keikaventures.com |
| Hydrolysis | C18 | 0.1% Phosphoric acid : Methanol (98:2, v/v) | Photodiode Array | Determination in food starch | fda.gov.tw |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight (Mₙ, Mₙ), and molecular weight distribution (polydispersity index, Đ) of polymers. mdpi.comrsc.org This method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules.
GPC is routinely used to characterize this compound copolymers synthesized via various polymerization methods. cmu.eduresearchgate.net For example, the molecular weights of poly[(styrene-co-maleic anhydride)] and other copolymers have been successfully determined using GPC systems equipped with refractive index (RI) and/or UV detectors. cmu.edu It is important to note that this compound copolymers can sometimes adsorb onto the GPC column material. In such cases, a derivatization step, such as methanolysis of the anhydride units, may be necessary before analysis to prevent this interaction and ensure accurate measurement. mdpi.com The molecular weight values are typically reported relative to standards, such as polystyrene (PS) or polymethylmethacrylate (PMMA). mdpi.comcmu.edu
Polyolefins, such as polypropylene (B1209903) and polyethylene (B3416737), are non-polar and have limited solubility in common GPC solvents at room temperature. When these polymers are functionalized with this compound, their characterization requires specialized techniques. High-Temperature Size Exclusion Chromatography (HT-SEC) is the method of choice for determining the molecular weight distribution of these materials.
HT-SEC operates at elevated temperatures (e.g., >130°C) using solvents like 1,2,4-trichlorobenzene (B33124) to dissolve the polyolefin-based polymers. This technique is critical for assessing the effects of the grafting process on the polymer backbone. For instance, grafting this compound onto polypropylene in the presence of peroxides can lead to chain scission (degradation), resulting in a lower molecular weight. uclouvain.be HT-SEC analysis can quantify this change, providing crucial information alongside NMR and FT-IR data to build a complete picture of the structure of the this compound-grafted polyolefin. acs.org
Thermal Analysis Techniques
Thermal analysis techniques are indispensable for characterizing the thermal properties of this compound-containing polymers, providing insights into their stability, transitions, and behavior under controlled temperature programs.
Differential Scanning Calorimetry (DSC) is a fundamental technique used to investigate the thermal transitions of polymers containing this compound. It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC analysis provides critical data on the crystallization and melting behavior of these materials. researchgate.netugd.edu.mk
For instance, studies on this compound-modified isotactic polypropylene (iPP) have utilized DSC to evaluate both isothermal and nonisothermal crystallization kinetics. researchgate.netugd.edu.mk These analyses have shown that modification with a this compound-grafted polymer can significantly alter the crystallization kinetics of iPP. researchgate.netugd.edu.mk Key parameters determined from DSC include the crystallization peak temperature, melting temperature, and the degree of crystallinity. researchgate.netresearchgate.net It has been observed that the incorporation of this compound can lead to a shift in the crystallization peak to higher temperatures, indicating an improved nucleation ability. ugd.edu.mk In blends of polypropylene (PP) and cyclic natural rubber (CNR), the addition of this compound-grafted PP as a compatibilizer was shown by DSC to significantly lower the glass transition temperature (Tg), indicating improved compatibility between the blend components. coacechemical.com
Similarly, DSC has been employed to study poly(trimethylene terephthalate) (PTT) grafted with this compound (PTT-g-MA), confirming changes in thermal properties after the grafting reaction. mdpi.com
Table 2: DSC Findings for this compound-Modified Polymers
| Polymer System | DSC Finding | Effect of this compound | Reference |
|---|---|---|---|
| Isotactic Polypropylene (iPP) | Altered crystallization kinetics, shift in crystallization peak temperature. | Improved nucleation ability. | researchgate.netugd.edu.mk |
| High-Density Polyethylene (HDPE)/Chitosan | Reduced crystallinity degree. | Slight reduction in polyethylene melting temperatures. | researchgate.net |
| Polypropylene (PP)/Cyclic Natural Rubber (CNR) | Significantly reduced glass transition temperature (Tg). | Improved compatibility. | coacechemical.com |
Dynamic Mechanical Thermal Analysis (DMTA) is a highly sensitive technique for determining the viscoelastic properties of polymeric materials as a function of temperature and frequency. ptgeindhoven.nlsealseastern.com It is particularly effective for identifying the glass transition temperature (Tg), which corresponds to a significant change in material stiffness from a glassy to a rubbery state. ptgeindhoven.nlsealseastern.com DMTA is often considered more sensitive than DSC for detecting the Tg of polymers. azom.comnih.gov
The technique applies an oscillating stress or strain to a sample and measures the resulting response. nih.gov From this, the storage modulus (E'), representing the elastic portion, and the loss modulus (E''), representing the viscous portion, are determined. The glass transition is typically identified as the peak of the loss modulus (E'') or the tan delta (the ratio of E''/E') curve. azom.com
For polymer blends containing this compound copolymers, DMTA can be used to assess miscibility. A miscible blend will exhibit a single Tg, while an immiscible blend will show multiple Tgs corresponding to the individual components. azom.com The precise measurement of Tg and other molecular motions, such as secondary relaxations, provides valuable information about the material's end-use performance, impact properties, and stiffness. ptgeindhoven.nlsealseastern.com
Table 3: DMTA Parameters and Their Significance
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Storage Modulus (E') | The elastic response of the material to the applied stress. | Indicates the stiffness of the material. A sharp drop signifies the glass transition. | nih.gov |
| Loss Modulus (E'') | The viscous response, representing energy dissipated as heat. | The peak of the loss modulus is often used to define Tg. | nih.gov |
| Tan Delta (tan δ) | The ratio of the loss modulus to the storage modulus (E''/E'). | The peak of tan delta is another common indicator of the glass transition temperature. | azom.com |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. azom.com It is a crucial method for assessing the thermal stability and decomposition characteristics of this compound and its derivatives. mdpi.comyoutube.com
TGA is also used to analyze the composition of multi-component materials, such as determining the filler content in composites or the amount of moisture and other volatiles. azom.com In the synthesis of copolymers, TGA can be used to determine the appropriate conditions for subsequent reactions, such as identifying the temperature range for the imidization of an amic acid form of a this compound copolymer by observing the weight loss corresponding to the elimination of water. mdpi.com
Table 4: TGA Data for this compound-Containing Polymers
| Polymer System | Key TGA Finding | Reference |
|---|---|---|
| Styrene-Maleic Anhydride Copolymers | Two-stage degradation; decreased thermal stability compared to polystyrene. | akjournals.com |
| Poly(trimethylene terephthalate)-graft-Maleic Anhydride (PTT-g-MA) | No significant impact of MA on the thermal degradation of PTT. | mdpi.com |
| PP/PC/PP-g-MA Blends | Improved thermal degradation temperature compared to pure PP. | researchgate.net |
| Amic acid form of a this compound Copolymer | Weight loss of ~7% between 80-130 °C, attributed to the formation of cyclic imide. | mdpi.com |
Techniques for Environmental Monitoring and Trace Analysis
The monitoring of this compound in occupational and environmental settings is crucial due to its irritant properties. cdc.gov Various analytical methods have been developed for its sampling and determination in air. These methods typically involve collecting air samples and then analyzing them using chromatographic techniques.
One established method, NIOSH Method 3512, involves sampling air by drawing it through a bubbler containing distilled water. cdc.gov In this method, this compound is hydrolyzed to maleic acid, which is then analyzed by high-performance liquid chromatography (HPLC) with UV detection. cdc.gov This method has a working range of 0.1 to 3 mg/m³ for a 360-L air sample, but it does not distinguish between this compound and pre-existing maleic acid. cdc.gov
Another approach involves the use of solid sorbent tubes for sample collection. One method uses Tenax tubes with a sodium sulfate (B86663) drying agent. The collected this compound is then eluted and analyzed by capillary gas chromatography with electron-capture detection (GC-ECD). nih.govresearchgate.net This method offers a low limit of quantification, around 1 µg/m³ for a 12 L air sample. nih.gov
Derivatization techniques are also employed to enhance detection and selectivity. An older OSHA method involved collection and derivatization on XAD-2 sorbent tubes coated with p-anisidine. osha.gov The resulting derivative is desorbed with methanol and analyzed by reverse-phase HPLC with a UV detector. osha.gov A more recent method uses glass fiber filters coated with 3,4-dimethoxybenzylamine (B142225) for collection, followed by extraction and analysis using HPLC with a diode array detector (DAD). researchgate.net Another technique involves collection in impinger flasks with a di-n-butylamine (DBA) solution, where the resulting amide derivatives are analyzed by LC-MS. psu.edu
Table 5: Comparison of Air Sampling and Analysis Methods for this compound
| Method | Sampling Medium | Analytical Technique | Key Features | Reference |
|---|---|---|---|---|
| NIOSH 3512 | Bubbler with distilled water | HPLC-UV | Working range: 0.1-3 mg/m³; does not differentiate from maleic acid. | cdc.gov |
| GC-ECD Method | Tenax tubes with sodium sulfate | GC-ECD | Limit of quantification: ~1 µg/m³; suitable for long and short-term measurements. | nih.govresearchgate.net |
| OSHA Method 25 (Withdrawn) | XAD-2 sorbent tubes with p-anisidine | HPLC-UV | Derivatization method; reliable quantitation limit of 0.005 mg/m³. | osha.gov |
| HPLC-DAD Method | Glass fiber filter with 3,4-dimethoxybenzylamine | HPLC-DAD | Measuring range: 0.05 - 1 mg/m³. | researchgate.net |
Q & A
Q. What safety protocols are critical when handling maleic anhydride in laboratory settings?
this compound requires strict safety measures due to its corrosive nature and hazardous decomposition products (e.g., CO, CO₂). Researchers must use:
- Respiratory protection : Dust masks (JIS T 8151) or respirators in poorly ventilated areas.
- Skin/eye protection : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and full-coverage lab coats.
- Storage : Avoid extreme temperatures, moisture, and incompatible materials (e.g., strong oxidizers) .
Q. How is this compound synthesized, and what are the advantages of n-butane over benzene as a feedstock?
this compound is primarily synthesized via catalytic oxidation:
- Benzene route : Historically dominant but phased out due to benzene’s carcinogenicity.
- n-Butane route : Modern method with lower toxicity and cost. Key innovations include fixed-bed reactors (e.g., Bohua Engineering’s design), achieving single-line capacities of 50,000 tons/year and reduced energy consumption via optimized distillation .
Q. What analytical methods are used to quantify this compound concentrations in gas-phase reactions?
UV and FTIR spectroscopy are standard for real-time monitoring. For example, pulsed laser photolysis–laser-induced fluorescence (PLP-LIF) systems measure OH radical reaction kinetics with this compound at varying temperatures (283–374 K) and pressures (50–200 Torr). Calibration curves derived from absorption spectra ensure accuracy .
Advanced Research Questions
Q. How do reactivity ratios influence copolymerization of this compound with allyl alcohol polyoxyethylene ether?
Radical copolymerization studies using F-R, K-T, and YBR methods reveal reactivity ratios of (allyl ether) and (this compound) at low conversions. This indicates a strong preference for allyl ether homopolymerization, requiring precise stoichiometric control to avoid this compound depolymerization .
Q. What methodologies optimize this compound grafting onto polymers like polypropylene?
Reactive extrusion with peroxides (e.g., dicumyl peroxide) enhances grafting efficiency. Experimental designs show peroxide concentration directly impacts grafted this compound content, while screw speed and this compound dosage affect molecular weight distribution. FTIR and melt-flow index (MFI) analyses validate grafting success .
Q. How can this compound-modified cellulose be optimized for environmental applications like heavy metal adsorption?
EDTA titration studies identify optimal conditions for Ca²⁺ adsorption:
- Cellulose:this compound mass ratio = 1:1.
- Reaction at 80°C for 9 hours, achieving 178 mg/g capacity.
Key variables include pH, temperature, and crosslinking density, analyzed via Box-Behnken response surface models .
Q. How do temperature and pressure affect the gas-phase reaction kinetics of this compound with OH radicals?
PLP-LIF experiments show rate coefficients () for OH + this compound increase with temperature (e.g., at 296 K vs. at 374 K). Pressure (50–200 Torr) has minimal impact, suggesting a barrierless reaction mechanism (Figure 3, Table 1 in ).
Q. What computational tools model this compound production processes?
Aspen HYSYS simulates n-butane oxidation reactors, integrating thermodynamic data and reaction pathways (e.g., benzene vs. n-butane oxidation). Key outputs include energy balances, yield optimization, and sensitivity analyses for catalyst performance .
Methodological Considerations for Data Analysis
Q. How should researchers address discrepancies in copolymerization reactivity ratios across studies?
Q. What experimental designs improve this compound-based biopolymer blends?
For PHBV/starch blends:
- Box-Behnken designs optimize tensile strength (16.4 MPa) and water absorption (30.94%) by varying starch content (20%), this compound (10%), and screw speed (41 rpm).
- ANOVA confirms model validity (), with starch and this compound concentrations as primary drivers .
Stability and Decomposition Analysis
Q. Under what conditions does this compound decompose, and how can this be mitigated?
Decomposition occurs at >150°C or in humid environments, releasing CO/CO₂. Stabilization strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
